Nevirapine-d5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
1189717-29-0 |
|---|---|
Molecular Formula |
C15H14N4O |
Molecular Weight |
271.33 g/mol |
IUPAC Name |
7-methyl-2-(1,2,2,3,3-pentadeuteriocyclopropyl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one |
InChI |
InChI=1S/C15H14N4O/c1-9-6-8-17-14-12(9)18-15(20)11-3-2-7-16-13(11)19(14)10-4-5-10/h2-3,6-8,10H,4-5H2,1H3,(H,18,20)/i4D2,5D2,10D |
InChI Key |
NQDJXKOVJZTUJA-QTQWIGFBSA-N |
Isomeric SMILES |
[2H]C1(C(C1([2H])N2C3=C(C=CC=N3)C(=O)NC4=C(C=CN=C42)C)([2H])[2H])[2H] |
Canonical SMILES |
CC1=C2C(=NC=C1)N(C3=C(C=CC=N3)C(=O)N2)C4CC4 |
Origin of Product |
United States |
Foundational & Exploratory
What is Nevirapine-d5 and its chemical structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Nevirapine-d5, a deuterated analog of the non-nucleoside reverse transcriptase inhibitor (NNRTI), Nevirapine. This document details its chemical structure, properties, and its critical role as an internal standard in bioanalytical methodologies.
Introduction
Nevirapine is an antiviral medication used in the treatment of HIV-1 infection.[1] As with many therapeutic agents, the quantification of Nevirapine in biological matrices is crucial for pharmacokinetic and bioequivalence studies. This compound is a stable isotope-labeled version of Nevirapine, where five hydrogen atoms have been replaced by deuterium. This isotopic labeling results in a molecule that is chemically identical to Nevirapine but has a higher molecular weight. This mass difference is the key to its utility as an internal standard in mass spectrometry-based assays, providing a precise and accurate method for the quantification of Nevirapine.
Chemical Structure and Properties
This compound is structurally identical to Nevirapine, with the exception of the five deuterium atoms located on the cyclopropyl group at the 11-position of the dipyridodiazepinone core.
Chemical Name: 11-(Cyclopropyl-d5)-5,11-dihydro-4-methyl-6H-dipyrido[3,2-b:2',3'-e][1][2]diazepin-6-one
Chemical Structure of Nevirapine:
In this compound, the five hydrogen atoms on the cyclopropyl ring are replaced with deuterium.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₉D₅N₄O | [3] |
| Molecular Weight | 271.33 g/mol | [3] |
| CAS Number | 1189717-29-0 | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO and DMF | |
| Isotopic Purity | ≥ 98% |
Experimental Protocols
This compound is predominantly used as an internal standard in the bioanalysis of Nevirapine by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative experimental protocol for the quantification of Nevirapine in human plasma.
Preparation of Stock and Working Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol to obtain a final concentration of 1 mg/mL.
-
Nevirapine Stock Solution (1 mg/mL): Prepare a stock solution of Nevirapine in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of Nevirapine by serial dilution of the stock solution with a suitable solvent (e.g., 50:50 methanol:water).
-
Internal Standard Working Solution: Dilute the this compound stock solution with a suitable solvent to a final concentration appropriate for spiking into plasma samples (e.g., 100 ng/mL).
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma (blank, calibration standard, or unknown sample) into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution to each tube (except for the blank matrix).
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Nevirapine: m/z 267.1 → 226.1
-
This compound: m/z 272.1 → 231.1
-
Mandatory Visualizations
Logical Relationship Diagram
Caption: Relationship between Nevirapine and its deuterated analog.
Experimental Workflow Diagram
References
- 1. Nevirapine | C15H14N4O | CID 4463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Crystal structure of nevirapine, a non-nucleoside inhibitor of HIV-1 reverse transcriptase, and computational alignment with a structurally diverse inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Isotopic Labeling of Nevirapine-d5: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic route for Nevirapine-d5, an isotopically labeled version of the non-nucleoside reverse transcriptase inhibitor (NNRTI), Nevirapine. The inclusion of five deuterium atoms can serve as a valuable tool in metabolic studies, pharmacokinetic analysis, and as an internal standard for quantitative bioanalysis. This document outlines the synthetic strategy, detailed experimental protocols, and methods for characterization.
Introduction to Nevirapine and Isotopic Labeling
Nevirapine is a potent NNRTI used in the treatment of HIV-1 infection. The strategic incorporation of deuterium, a stable isotope of hydrogen, into drug molecules offers several advantages. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a kinetic isotope effect, slowing down metabolic processes at the site of deuteration. This can result in an altered pharmacokinetic profile, potentially leading to improved therapeutic efficacy and reduced side effects. Deuterated compounds are also indispensable as internal standards in mass spectrometry-based quantification assays due to their similar chemical properties to the analyte but distinct mass.
This guide focuses on a plausible synthetic pathway to obtain this compound, with three deuterium atoms on the 4-methyl group and two deuterium atoms on the nicotinic acid ring of the Nevirapine core structure.
Proposed Synthetic Pathway for this compound
The synthesis of this compound can be achieved by employing deuterated starting materials in a well-established synthetic route for Nevirapine. The overall strategy involves the synthesis of two key deuterated intermediates: 2-chloro-3-amino-4-(trideuteriomethyl)pyridine (CAPIC-d3) and 2-(cyclopropylamino)nicotinic acid-d2 . These intermediates are then coupled and subsequently cyclized to yield the final product, this compound.
The proposed logical workflow for the synthesis is depicted below:
Caption: Proposed workflow for the synthesis of this compound.
Experimental Protocols
The following are detailed, representative experimental protocols for the synthesis of this compound. These protocols are based on established chemical transformations and may require optimization for specific laboratory conditions.
Synthesis of 2-Chloro-3-amino-4-(trideuteriomethyl)pyridine (CAPIC-d3)
Step 1: Deuteration of 4-Picoline
-
Reaction: 4-Picoline is subjected to H/D exchange to replace the protons on the methyl group with deuterium.
-
Procedure: 4-Picoline (1.0 eq) is heated in D₂O (10 eq) in the presence of a suitable catalyst (e.g., Raney Nickel or a platinum-based catalyst) in a sealed vessel at 150-200 °C for 24-48 hours. The reaction mixture is then cooled, and the deuterated product is extracted with an organic solvent (e.g., diethyl ether), dried over anhydrous sodium sulfate, and purified by distillation to yield 4-Picoline-d3.
Step 2: Chlorination of 4-Picoline-d3
-
Reaction: The deuterated picoline is chlorinated at the 2-position.
-
Procedure: 4-Picoline-d3 (1.0 eq) is reacted with a chlorinating agent such as chlorine gas or sulfuryl chloride in a suitable solvent like carbon tetrachloride or acetic acid. The reaction is typically carried out at elevated temperatures. After completion, the reaction mixture is neutralized, and the product, 2-chloro-4-(trideuteriomethyl)pyridine, is isolated by extraction and purified by chromatography.
Step 3: Nitration of 2-Chloro-4-(trideuteriomethyl)pyridine
-
Reaction: The chlorinated intermediate is nitrated at the 3-position.
-
Procedure: 2-Chloro-4-(trideuteriomethyl)pyridine (1.0 eq) is treated with a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature (typically 0-10 °C). The reaction mixture is then carefully poured onto ice, neutralized with a base (e.g., sodium hydroxide), and the precipitated product, 2-chloro-3-nitro-4-(trideuteriomethyl)pyridine, is filtered, washed with water, and dried.
Step 4: Reduction of the Nitro Group
-
Reaction: The nitro group is reduced to an amino group to yield CAPIC-d3.
-
Procedure: 2-Chloro-3-nitro-4-(trideuteriomethyl)pyridine (1.0 eq) is dissolved in a suitable solvent like ethanol or acetic acid. A reducing agent such as tin(II) chloride, iron powder, or catalytic hydrogenation (e.g., H₂/Pd-C) is used to reduce the nitro group. After the reaction is complete, the mixture is filtered, the solvent is removed, and the product is purified by crystallization or chromatography to give 2-chloro-3-amino-4-(trideuteriomethyl)pyridine (CAPIC-d3).
Synthesis of 2-(Cyclopropylamino)nicotinic acid-d2
Step 1: Deuteration of 2-Chloronicotinic acid
-
Reaction: The protons on the pyridine ring of 2-chloronicotinic acid are exchanged with deuterium.
-
Procedure: 2-Chloronicotinic acid (1.0 eq) is dissolved in D₂O containing a catalytic amount of a strong acid (e.g., D₂SO₄) or base (e.g., NaOD) and heated in a sealed tube at a high temperature (e.g., 180-220 °C) for an extended period. After cooling, the deuterated acid is precipitated by adjusting the pD, filtered, and dried to yield 2-chloronicotinic acid-d2. The positions of deuteration will primarily be at the 4 and 6 positions.
Step 2: Amination with Cyclopropylamine
-
Reaction: The deuterated 2-chloronicotinic acid is reacted with cyclopropylamine.
-
Procedure: 2-Chloronicotinic acid-d2 (1.0 eq) is heated with an excess of cyclopropylamine (e.g., 3-5 eq) in a suitable solvent like water or a high-boiling point alcohol, often in the presence of a copper catalyst. The reaction is carried out at elevated temperatures in a sealed vessel. After completion, the reaction mixture is acidified to precipitate the product, which is then filtered, washed, and dried to yield 2-(cyclopropylamino)nicotinic acid-d2.
Final Assembly of this compound
Step 1: Coupling of CAPIC-d3 and 2-(Cyclopropylamino)nicotinic acid-d2
-
Reaction: The two deuterated intermediates are coupled to form an amide linkage.
-
Procedure: 2-(Cyclopropylamino)nicotinic acid-d2 (1.0 eq) is first converted to its acid chloride by reacting with thionyl chloride or oxalyl chloride. The resulting acid chloride is then reacted with 2-chloro-3-amino-4-(trideuteriomethyl)pyridine (CAPIC-d3) (1.0 eq) in the presence of a base (e.g., pyridine or triethylamine) in an inert solvent like dichloromethane or THF. The reaction is typically stirred at room temperature until completion. The product, an N-(pyridyl)picolinamide intermediate, is then isolated.
Step 2: Intramolecular Cyclization to form this compound
-
Reaction: The intermediate undergoes intramolecular cyclization to form the diazepine ring of Nevirapine.
-
Procedure: The N-(pyridyl)picolinamide intermediate is treated with a strong base such as sodium hydride in a high-boiling point aprotic solvent like diglyme or DMF. The reaction mixture is heated to effect the cyclization. After the reaction is complete, it is carefully quenched with water, and the crude this compound is precipitated. The product is then collected by filtration and purified by recrystallization to afford the final this compound.
The synthetic pathway is illustrated in the following diagram:
Caption: Final steps in the synthesis of this compound.
Data Presentation
Expected Yields and Isotopic Purity
The following table summarizes the expected, though hypothetical, yields and isotopic purity for the key steps in the synthesis of this compound. Actual results may vary depending on reaction conditions and optimization.
| Step | Product | Expected Yield (%) | Expected Isotopic Purity (%D) |
| Deuteration of 4-Picoline | 4-Picoline-d3 | 85-95 | >98 |
| Synthesis of CAPIC-d3 | 2-Chloro-3-amino-4-(trideuteriomethyl)pyridine | 40-50 (overall) | >98 (for the CD₃ group) |
| Deuteration of 2-Chloronicotinic acid | 2-Chloronicotinic acid-d2 | 70-80 | >95 |
| Synthesis of 2-(Cyclopropylamino)nicotinic acid-d2 | 2-(Cyclopropylamino)nicotinic acid-d2 | 60-70 | >95 |
| Final Coupling and Cyclization | This compound | 50-60 | >95 (overall) |
Characterization Data
The successful synthesis of this compound would be confirmed by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Table 2: Expected ¹H NMR and ¹³C NMR Data for this compound
| Position | ¹H NMR (δ, ppm) (Expected) | ¹³C NMR (δ, ppm) (Expected) |
| 4-CH₃ (CD₃) | Signal significantly diminished or absent | Triplet (due to C-D coupling) |
| Aromatic Protons | Signals corresponding to the non-deuterated positions | Corresponding aromatic signals |
| Cyclopropyl Protons | Signals corresponding to the cyclopropyl group | Corresponding cyclopropyl signals |
| Amine Proton | Broad singlet | - |
Table 3: Expected Mass Spectrometry Data for this compound
| Ion | Expected m/z (Monoisotopic) |
| [M+H]⁺ | 272.15 |
| [M+Na]⁺ | 294.13 |
| Major Fragment Ions | Dependent on fragmentation pathway, showing a +5 mass shift compared to unlabeled Nevirapine |
Note: The exact m/z values may vary slightly depending on the instrument and ionization method.
The isotopic purity can be accurately determined by high-resolution mass spectrometry (HRMS) by analyzing the isotopic distribution of the molecular ion peak.[1][2][3] The percentage of d0 to d5 species can be quantified to confirm the level of deuterium incorporation.
Conclusion
This technical guide provides a detailed, albeit proposed, framework for the synthesis and characterization of this compound. By utilizing deuterated starting materials in a well-established synthetic route, it is feasible to produce this valuable isotopically labeled compound. The experimental protocols and characterization data presented herein serve as a comprehensive resource for researchers and scientists in the field of drug development and bioanalysis. Further optimization of the described reactions will be necessary to achieve high yields and isotopic purity in a laboratory setting.
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]
- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Physical and Chemical Properties of Nevirapine-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of Nevirapine-d5, a deuterated analog of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Nevirapine. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visual representations of key processes.
Chemical and Physical Properties
This compound is a stable, isotopically labeled form of Nevirapine, where five hydrogen atoms on the cyclopropyl group have been replaced with deuterium. This labeling makes it an ideal internal standard for mass spectrometry-based bioanalytical methods, allowing for precise quantification of Nevirapine in various biological matrices.
General Properties
| Property | Value | Reference |
| Chemical Name | 11-(Cyclopropyl-d5)-5,11-dihydro-4-methyl-6H-dipyrido[3,2-b:2',3'-e][1][2]diazepin-6-one | [3] |
| Synonyms | BI-RG 587-d5, NSC 641530-d5, Viramune-d5 | [3] |
| CAS Number | 1189717-29-0 | [4] |
| Molecular Formula | C₁₅H₉D₅N₄O | |
| Molecular Weight | 271.33 g/mol | |
| Appearance | White Solid |
Physicochemical Data
| Property | Value | Reference |
| Melting Point | 246-248°C | |
| Solubility | Soluble in DMSO | |
| Storage Conditions | 2-8°C Refrigerator |
Experimental Protocols
The following sections detail the methodologies for the synthesis and analysis of this compound, drawing from established procedures for Nevirapine and its deuterated analogs.
Synthesis of this compound
The synthesis of this compound can be adapted from established one-pot synthesis methods for Nevirapine. The key modification involves the use of a deuterated starting material, specifically cyclopropylamine-d5.
Materials:
-
2-chloro-N-(2-chloro-4-methyl-3-pyridyl)-3-pyridine carboxamide
-
Cyclopropylamine-d5
-
Calcium oxide
-
Diglyme
-
Cyclohexane
-
Glacial acetic acid
-
Methyl tert-butylether
-
Ethanol
-
Water
Procedure:
-
A mixture of 2-chloro-N-(2-chloro-4-methyl-3-pyridyl)-3-pyridine carboxamide, calcium oxide, and cyclopropylamine-d5 is heated in diglyme.
-
The reaction mixture is cooled and filtered.
-
The solvent is partially distilled off from the filtrate.
-
The residue is diluted with diglyme and then carefully mixed with water.
-
Cyclohexane and glacial acetic acid are added to the mixture to precipitate the crude this compound.
-
The suspension is centrifuged, and the collected solid is washed sequentially with methyl tert-butylether, water, and ethanol.
-
The final product is dried to yield this compound.
Bioanalytical Method for Quantification of Nevirapine using this compound as an Internal Standard
This protocol describes a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Nevirapine in human plasma, utilizing this compound as an internal standard.
2.2.1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Conditioning: An SPE cartridge is conditioned with methanol followed by water.
-
Sample Loading: A plasma sample, spiked with a known concentration of this compound internal standard, is loaded onto the conditioned SPE cartridge.
-
Washing: The cartridge is washed with a weak solvent to remove interfering matrix components.
-
Elution: The analyte (Nevirapine) and the internal standard (this compound) are eluted from the cartridge with a strong organic solvent.
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in the mobile phase for LC-MS/MS analysis.
2.2.2. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 400 µL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Nevirapine: Specific precursor to product ion transition.
-
This compound: A precursor ion with a mass shift of +5 Da compared to Nevirapine, fragmenting to a specific product ion.
-
-
2.2.3. Method Validation
The bioanalytical method should be validated according to regulatory guidelines, assessing the following parameters:
-
Linearity: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at different concentration levels.
-
Recovery: The efficiency of the extraction procedure is assessed.
-
Matrix Effect: The influence of the biological matrix on the ionization of the analyte and internal standard is evaluated.
-
Stability: The stability of the analyte in the biological matrix under different storage conditions is determined.
Visualizations
Synthesis of this compound
Caption: A simplified workflow for the synthesis of this compound.
Bioanalytical Workflow using this compound
Caption: General workflow for a bioanalytical method using a deuterated internal standard.
Metabolic Pathway of Nevirapine
Caption: Major metabolic pathways of Nevirapine.
References
In-Depth Technical Guide: The Core Mechanism of Action of Nevirapine-d5 as a Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the mechanism of action of Nevirapine and its deuterated analog, Nevirapine-d5, as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of Human Immunodeficiency Virus Type 1 (HIV-1). By binding to an allosteric site on the reverse transcriptase enzyme, these compounds induce a conformational change that disrupts the catalytic site and inhibits DNA synthesis. This document details the molecular interactions, kinetic parameters of inhibition, and the impact of deuteration on the drug's metabolic profile and inhibitory activity. Experimental protocols for key assays and visualizations of the underlying mechanisms are provided to support further research and development in this area.
Introduction
Nevirapine is a first-generation NNRTI that has been a critical component of combination antiretroviral therapy (cART) for the treatment of HIV-1 infection.[1] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which are incorporated into the growing DNA chain and cause termination, NNRTIs are non-competitive inhibitors that bind to a distinct, allosteric site on the HIV-1 reverse transcriptase (RT) enzyme.[2][3] This binding event induces a conformational change that allosterically inhibits the enzyme's function.[2]
The use of deuterium-labeled compounds, such as this compound, has emerged as a strategy to improve the pharmacokinetic properties of drugs. Deuteration can alter metabolic pathways, potentially reducing the formation of toxic metabolites and enhancing drug exposure. This guide explores the core mechanism of action of Nevirapine and investigates how deuteration in this compound influences its interaction with HIV-1 RT and its overall pharmacological profile.
Mechanism of Action of Nevirapine as an NNRTI
Nevirapine exerts its antiviral effect by specifically targeting the p66 subunit of the HIV-1 RT heterodimer.[4] The binding occurs in a hydrophobic pocket located approximately 10 Å from the polymerase active site. This binding is non-competitive with respect to both the template-primer and the deoxynucleoside triphosphate (dNTP) substrates.
The key steps in the mechanism of action are as follows:
-
Binding to the NNRTI Binding Pocket (NNIBP): Nevirapine binds to a specific hydrophobic pocket in the p66 subunit of HIV-1 RT. This pocket is not present in the unliganded enzyme and is formed upon inhibitor binding.
-
Induction of Conformational Changes: The binding of Nevirapine induces significant conformational changes in the enzyme. This includes the repositioning of key amino acid residues, such as tyrosines at positions 181 and 188, which are crucial for inhibitor-enzyme interaction.
-
Allosteric Inhibition: The conformational cascade initiated by Nevirapine binding distorts the geometry of the dNTP binding site and the "primer grip," which is responsible for correctly positioning the 3'-end of the primer for nucleotide incorporation. This allosteric effect ultimately blocks the polymerase activity of the enzyme, preventing the synthesis of viral DNA.
The development of resistance to Nevirapine is often associated with mutations in the NNIBP, with the most common being Y181C and K103N. These mutations can sterically hinder the binding of the inhibitor or reduce the favorable interactions required for its efficacy.
This compound: The Role of Deuteration
This compound is a deuterated isotopologue of Nevirapine. In the specific context of 12-d3-Nevirapine (a commonly studied form), the three hydrogen atoms on the methyl group at position 12 are replaced with deuterium atoms. This substitution is intended to alter the drug's metabolic fate.
The primary route of Nevirapine metabolism involves cytochrome P450 (CYP) enzymes, leading to the formation of hydroxylated metabolites. The 12-hydroxy metabolite, in particular, has been implicated in the hepatotoxicity associated with Nevirapine. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more resistant to enzymatic cleavage by CYP enzymes. This "kinetic isotope effect" can slow down the rate of metabolism at the deuterated position.
Studies have shown that deuteration at the 12-position of Nevirapine significantly reduces the formation of the 12-hydroxy metabolite. This alteration in metabolism can lead to a different safety profile and may also influence the overall exposure to the parent drug. While the primary rationale for deuteration is to improve safety and pharmacokinetics, it is also essential to confirm that this modification does not negatively impact the core mechanism of action – the inhibition of HIV-1 RT.
Quantitative Analysis of Inhibition
The inhibitory potency of NNRTIs is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%, while the Ki is the dissociation constant of the enzyme-inhibitor complex and reflects the binding affinity.
| Compound | Parameter | Value | Enzyme | Assay Conditions | Reference |
| Nevirapine | IC50 | 84 nM | HIV-1 RT | Enzymatic assay | |
| IC50 | 0.540 ± 0.055 µM | HIV-1 RT | In vitro RT inhibition assay | ||
| Ki | 19 nM | HIV-1 RT | Pre-steady-state kinetics | ||
| 12-d3-Nevirapine | IC50 | 0.910 ± 0.042 µM | HIV-1 RT | In vitro RT inhibition assay |
Table 1: Quantitative inhibitory data for Nevirapine and 12-d3-Nevirapine against HIV-1 Reverse Transcriptase.
The available data indicates that 12-d3-Nevirapine retains potent inhibitory activity against HIV-1 RT, with an IC50 value in the same order of magnitude as the parent compound, Nevirapine. This confirms that deuteration at the 12-position does not abrogate the compound's ability to bind to and inhibit the reverse transcriptase enzyme.
Experimental Protocols
HIV-1 Reverse Transcriptase Inhibition Assay (ELISA-based)
This protocol outlines a colorimetric ELISA-based assay to determine the inhibitory activity of compounds against HIV-1 RT.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Streptavidin-coated 96-well microplate
-
Reaction Buffer (e.g., 50 mM Tris-HCl, 50 mM KCl, 10 mM MgCl2, 0.5 mM EGTA, 2 mM DTT, 0.06% NP-40)
-
Template/Primer (e.g., Poly(A) with an oligo(dT) primer)
-
dNTP mix containing biotin- and digoxigenin-labeled nucleotides
-
Test compounds (Nevirapine, this compound) dissolved in DMSO
-
HRP-conjugated anti-digoxigenin antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Wash Buffer (e.g., PBS with 0.05% Tween 20)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the reaction buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity.
-
Reaction Setup:
-
Add 40 µL of the reaction buffer (or reaction buffer with the test compound) to the wells of the microplate.
-
Add 80 µL of a solution containing the HIV-1 RT enzyme to each well (except for the no-enzyme control).
-
Initiate the reaction by adding a mixture of the template/primer and the labeled dNTPs.
-
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 1-2 hours) to allow for the synthesis of the labeled DNA.
-
Capture: Transfer 100 µL of the reaction mixture to a streptavidin-coated microplate and incubate at 37°C for 20 minutes to allow the biotinylated DNA to bind.
-
Washing: Wash the wells five times with wash buffer to remove unbound reagents.
-
Detection:
-
Add 100 µL of HRP-conjugated anti-digoxigenin antibody to each well and incubate at 37°C for 45 minutes.
-
Wash the wells five times with wash buffer.
-
Add 100 µL of TMB substrate and incubate in the dark until sufficient color develops.
-
Stop the reaction by adding 100 µL of stop solution.
-
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader. The percentage of inhibition is calculated relative to the control (no inhibitor). IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Pre-Steady-State Kinetic Analysis
This method is used to determine the kinetic parameters of inhibitor binding and the mechanism of inhibition.
Materials:
-
High-purity recombinant HIV-1 RT
-
Radiolabeled dNTPs (e.g., [α-³²P]dNTP)
-
Template-primer duplex
-
Quench solution (e.g., 0.5 M EDTA)
-
Rapid quench-flow apparatus
-
Denaturing polyacrylamide gels
-
Phosphorimager
Procedure:
-
Enzyme-DNA Complex Formation: Pre-incubate a solution of HIV-1 RT with the template-primer duplex to form the enzyme-DNA complex.
-
Inhibitor Binding: Mix the enzyme-DNA complex with the inhibitor (Nevirapine or this compound) at various concentrations and incubate to allow for binding.
-
Initiation of Polymerization: Rapidly mix the enzyme-DNA-inhibitor complex with a solution containing the radiolabeled dNTP and MgCl₂ to initiate the polymerization reaction.
-
Quenching: After a short, defined time interval (milliseconds to seconds), the reaction is stopped by adding the quench solution.
-
Product Analysis: The reaction products are separated by denaturing polyacrylamide gel electrophoresis.
-
Data Analysis: The amount of product formed is quantified using a phosphorimager. The data is then fit to kinetic equations to determine the rates of inhibitor association (kon) and dissociation (koff), and the inhibitor dissociation constant (Ki).
Visualizations
Mechanism of Allosteric Inhibition
Caption: Allosteric inhibition of HIV-1 RT by Nevirapine/Nevirapine-d5.
Experimental Workflow for RT Inhibition Assay (ELISA)
Caption: Workflow for the ELISA-based HIV-1 RT inhibition assay.
Impact of Deuteration on Nevirapine Metabolism
Caption: Effect of deuteration on the metabolic pathway of Nevirapine.
Conclusion
Nevirapine and its deuterated analog, this compound, are potent non-competitive inhibitors of HIV-1 reverse transcriptase. Their mechanism of action relies on binding to an allosteric site, which induces conformational changes that disrupt the enzyme's catalytic function. The available data demonstrates that deuteration at the 12-position of Nevirapine, while significantly altering its metabolic profile by reducing the formation of the potentially toxic 12-hydroxy metabolite, does not compromise its core inhibitory activity against HIV-1 RT. This technical guide provides a foundational understanding of these mechanisms and offers detailed experimental protocols to facilitate further research into the development of next-generation NNRTIs with improved efficacy and safety profiles.
References
- 1. Pre-Steady-State Kinetic Analysis of the Incorporation of Anti-HIV Nucleotide Analogs Catalyzed by Human X- and Y-Family DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nonnucleoside inhibitors of HIV-1 reverse transcriptase: nevirapine as a prototype drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
In Vitro Profile of Deuterated Nevirapine: A Technical Examination of 12-d3-Nevirapine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary in vitro studies of a deuterated analog of Nevirapine, specifically 12-d3-Nevirapine (12-d3-NVP). Deuteration is a strategy employed to alter the metabolic profile of a drug, often to reduce the formation of toxic metabolites. In the case of Nevirapine (NVP), a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV, metabolism at the 12-methyl position to form 12-hydroxy-NVP (12-OHNVP) has been linked to hepatotoxicity.[1] The following sections detail the experimental methodologies, quantitative data, and metabolic pathways associated with the in vitro assessment of 12-d3-NVP.
Comparative In Vitro Efficacy and Metabolism
In vitro studies were conducted to compare the biological activity and metabolic fate of 12-d3-NVP with its parent compound, Nevirapine. These investigations focused on anti-HIV activity, metabolic stability, and potential for drug-drug interactions.
Data Presentation
The following tables summarize the key quantitative findings from comparative in vitro studies of Nevirapine and its deuterated analog, 12-d3-NVP.
Table 1: Anti-HIV-1 Reverse Transcriptase (RT) Inhibition
| Compound | % Inhibition of HIV-RT | IC50 (µM) |
| Nevirapine (NVP) | >97% | 0.540 |
| 12-d3-Nevirapine (12-d3-NVP) | 94.2% | Not explicitly stated, but noted as having high potency |
Data sourced from studies assessing the inhibitory potencies against HIV reverse transcriptase.[2][3]
Table 2: In Vitro Metabolism in Human and Mouse Hepatocytes
| Compound | System | Fold Decrease in 12-OHNVP Formation (vs. NVP) |
| 12-d3-NVP | Human Hepatocytes | 10.6-fold |
| 12-d3-NVP | Mouse Hepatocytes | 4.6-fold |
Data from incubations of 10 µM of NVP or 12-d3-NVP with primary hepatocytes.[1]
Table 3: In Vitro Cytotoxicity in Mouse Hepatocytes
| Compound | Reduction in Cell Death (vs. NVP) |
| 12-d3-NVP | 30% |
Data from mouse hepatocytes treated with 400 µM of NVP or 12-d3-NVP.[1]
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments conducted on 12-d3-Nevirapine.
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
The antiviral efficacy was determined by assessing the inhibition of HIV-1 RT.
-
Assay System: A commercially available HIV-1 reverse transcriptase assay kit was utilized.
-
Procedure:
-
Increasing concentrations of Nevirapine or its deuterated analog were added to the assay samples.
-
The enzymatic activity of HIV-RT was measured according to the manufacturer's protocol.
-
The percentage of inhibition was calculated by comparing the activity in the presence of the compound to a control without the compound.
-
For compounds showing greater than 85% inhibition, dose-inhibition curve experiments were performed to determine the IC50 value.
-
-
Data Analysis: The dose-response curves were fitted using GraphPad Prism software to calculate the IC50 values.
Hepatocyte Metabolism Studies
Primary human and mouse hepatocytes were used to investigate the impact of deuteration on the metabolic profile of Nevirapine.
-
Cell Culture: Primary hepatocytes were cultured under standard conditions.
-
Treatment: Cells were incubated with 10 µM of either Nevirapine or 12-d3-NVP for 24 or 48 hours.
-
Metabolite Analysis:
-
Following incubation, the cell culture medium was collected.
-
The levels of 12-hydroxy-NVP and other metabolites were quantified using mass spectrometry.
-
-
Data Analysis: The formation of 12-OHNVP from 12-d3-NVP was compared to that from NVP to determine the fold decrease.
Hepatocyte Cytotoxicity Assay
The potential of 12-d3-NVP to reduce the hepatotoxicity associated with Nevirapine was assessed.
-
Cell Culture: Primary mouse hepatocytes were used for this assay.
-
Treatment: Hepatocytes were treated with a high concentration (400 µM) of either Nevirapine or 12-d3-NVP.
-
Cell Viability Assessment: Cell death was measured using an appropriate assay (e.g., lactate dehydrogenase release or trypan blue exclusion).
-
Data Analysis: The percentage of cell death in cultures treated with 12-d3-NVP was compared to those treated with NVP to calculate the reduction in cytotoxicity.
Cytochrome P450 (CYP) Induction and Inactivation Assays
The potential for drug-drug interactions was evaluated by examining the effects of 12-d3-NVP on CYP3A4, a key drug-metabolizing enzyme.
-
System: Human liver microsomes or a suitable in vitro system for assessing CYP induction.
-
CYP Induction: The ability of the compound to induce the expression of CYP3A4 was measured.
-
CYP Inactivation (Metabolism-Dependent Inactivation):
-
The IC50 values for CYP3A4 inhibition were determined with and without a 30-minute preincubation period in the presence of NADPH.
-
A fold-shift of >1.5 in the IC50 value after preincubation with NADPH was indicative of a metabolism-dependent inactivator.
-
Visualizations
The following diagrams illustrate the metabolic pathway of Nevirapine and the general workflow of the in vitro studies.
Caption: Metabolic pathway of Nevirapine and the effect of deuteration.
References
- 1. Twelfth-Position Deuteration of Nevirapine Reduces 12-Hydroxy-Nevirapine Formation and Nevirapine-Induced Hepatocyte Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Understanding the Kinetic Isotope Effect of Nevirapine-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the kinetic isotope effect (KIE) of deuterated Nevirapine, specifically focusing on Nevirapine-d5 (12-d3-Nevirapine). The strategic replacement of hydrogen with its heavier isotope, deuterium, at specific molecular positions can significantly alter a drug's metabolic profile, potentially leading to an improved safety and efficacy profile. This document outlines the metabolic pathways of Nevirapine, presents quantitative data on the kinetic isotope effect of its deuterated analog, and provides detailed experimental protocols for researchers seeking to investigate these phenomena.
Introduction to Nevirapine and the Rationale for Deuteration
Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1] Its metabolism is extensive, primarily mediated by cytochrome P450 (CYP) enzymes in the liver, leading to the formation of several hydroxylated metabolites.[2][3] The primary routes of biotransformation involve CYP3A4 and CYP2B6.[4][5] One of the major metabolites, 12-hydroxy-Nevirapine (12-OHNVP), has been implicated in the dose-dependent toxicities associated with Nevirapine, including skin rash and hepatotoxicity.
The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its isotopes. In drug metabolism, replacing a carbon-hydrogen (C-H) bond with a stronger carbon-deuterium (C-D) bond at a site of enzymatic oxidation can slow down the rate of metabolism at that position. This "metabolic switching" can lead to a decrease in the formation of potentially toxic metabolites and an increase in the drug's half-life. For Nevirapine, deuteration at the 12-methyl position (this compound or 12-d3-NVP) is a strategy aimed at reducing the formation of 12-OHNVP and its subsequent toxic reactive intermediates.
Quantitative Analysis of the Kinetic Isotope Effect
Studies investigating the impact of deuteration on Nevirapine metabolism have yielded significant quantitative data demonstrating a pronounced kinetic isotope effect. The substitution of hydrogen with deuterium at the 12th position leads to a substantial reduction in the formation of the 12-hydroxy metabolite.
| Parameter | System | Fold Decrease in 12-OHNVP Formation (NVP vs. 12-d3-NVP) | Observed Kinetic Isotope Effect (DK) | Reference |
| Metabolite Formation | Human Hepatocytes (10 µM) | 10.6-fold | - | |
| Metabolite Formation | Mouse Hepatocytes (10 µM) | 4.6-fold | - | |
| Kinetic Analysis | Human Liver Microsomes | - | 10.1 |
| Parameter | System | NVP | 12-d3-NVP | Fold Change (NVP/12-d3-NVP) | 95% CI | Reference |
| Kcat/Km (D(V/K)) | Human Liver Microsomes | - | - | 9.1 | [7.4, 10.9] | |
| Cell Death Reduction | Mouse Hepatocytes (400 µM) | - | 30% reduction compared to NVP | - | - |
Metabolic Pathways of Nevirapine
Nevirapine undergoes extensive oxidative metabolism primarily by CYP3A4 and CYP2B6, resulting in several hydroxylated metabolites which are then glucuronidated for excretion. The major primary oxidative metabolites are 2-, 3-, 8-, and 12-hydroxynevirapine.
Caption: Metabolic pathway of Nevirapine.
Experimental Protocols
This section provides detailed methodologies for key experiments to determine the kinetic isotope effect of this compound.
Determination of Kinetic Isotope Effect in Human Liver Microsomes
This protocol outlines the steps to quantify the formation of 12-hydroxy-Nevirapine from both Nevirapine and this compound in human liver microsomes (HLMs).
Materials:
-
Pooled human liver microsomes (HLMs)
-
Nevirapine and this compound
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with internal standard (e.g., hesperetin) for quenching
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixtures:
-
In microcentrifuge tubes, prepare incubation mixtures containing HLMs (e.g., 0.5-2.5 mg/mL protein concentration) in potassium phosphate buffer.
-
Add a range of concentrations of either Nevirapine or this compound (e.g., 1-400 µM).
-
Pre-incubate the mixtures at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each tube.
-
Incubate at 37°C for a predetermined time (e.g., 30 minutes), ensuring linearity of metabolite formation.
-
-
Termination of Reaction:
-
Stop the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Vortex and centrifuge to precipitate proteins.
-
-
Sample Analysis by LC-MS/MS:
-
Transfer the supernatant to an autosampler vial for analysis.
-
Use a validated LC-MS/MS method to separate and quantify the formation of 12-hydroxy-Nevirapine.
-
LC Conditions: A C18 column (e.g., 50 x 2.1 mm, 5 µm) with an isocratic elution of acetonitrile and 0.1% formic acid can be used.
-
MS/MS Conditions: Operate in multiple-reaction monitoring (MRM) mode. The precursor/product ion pairs for Nevirapine, its metabolites, and the internal standard should be optimized.
-
-
Data Analysis:
-
Calculate the rate of 12-hydroxy-Nevirapine formation at each substrate concentration for both Nevirapine and this compound.
-
Determine the kinetic parameters (Vmax and Km) by fitting the data to the Michaelis-Menten equation.
-
The observed kinetic isotope effect (DK) is calculated as the ratio of the Vmax/Km for Nevirapine to that of this compound.
-
Caption: Workflow for KIE determination.
Hepatocyte Viability Assay
This protocol assesses the potential reduction in cytotoxicity of this compound compared to Nevirapine in primary human hepatocytes.
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte culture medium
-
Collagen-coated culture plates
-
Nevirapine and this compound stock solutions
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Hepatocyte Seeding:
-
Thaw cryopreserved hepatocytes according to the supplier's protocol.
-
Seed the hepatocytes in collagen-coated multi-well plates at a specified density and allow them to attach.
-
-
Compound Treatment:
-
After attachment, replace the medium with fresh medium containing various concentrations of Nevirapine or this compound.
-
Include a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 24-72 hours).
-
-
Viability Assessment:
-
At the end of the incubation period, bring the plates to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Express cell viability as a percentage of the vehicle control.
-
Plot the percentage of viability against the drug concentration to generate dose-response curves.
-
Calculate the IC50 values for both Nevirapine and this compound.
-
Signaling Pathways in Nevirapine Metabolism Regulation
The metabolism of Nevirapine is, in part, regulated by nuclear receptors that control the expression of CYP enzymes. Nevirapine can induce its own metabolism through the activation of the constitutive androstane receptor (CAR; NR1I3), which upregulates CYP3A4/5 and CYP2B6. The pregnane X receptor (PXR; NR1I2) is involved in the basal expression of CYP3A4/5.
Caption: Nevirapine auto-induction pathway.
Conclusion
The deuteration of Nevirapine at the 12-methyl position demonstrates a significant kinetic isotope effect, leading to a substantial reduction in the formation of the 12-hydroxy metabolite. This alteration in metabolism has been shown to decrease cytotoxicity in preclinical models. The experimental protocols and metabolic pathway information provided in this guide offer a comprehensive resource for researchers in drug development to further investigate and understand the therapeutic potential of deuterated Nevirapine. The strategic application of the kinetic isotope effect represents a promising avenue for optimizing the safety and efficacy of existing therapeutic agents.
References
- 1. LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A liquid chromatography/atmospheric pressure ionization tandem mass spectrometry quantitation method for nevirapine and its two oxidative metabolites, 2-hydroxynevirapine and nevirapine 4-carboxylic acid, and pharmacokinetics in baboons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Twelfth-Position Deuteration of Nevirapine Reduces 12-Hydroxy-Nevirapine Formation and Nevirapine-Induced Hepatocyte Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of Deuterated Nevirapine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological profile of deuterated nevirapine (12-d3-nevirapine), a modified version of the non-nucleoside reverse transcriptase inhibitor (NNRTI) nevirapine. Deuteration, the strategic replacement of hydrogen atoms with their heavier isotope deuterium, has been explored to alter the metabolic fate of nevirapine, potentially reducing its associated toxicities while maintaining its therapeutic efficacy. This document synthesizes key findings from preclinical studies, presenting quantitative data, detailed experimental methodologies, and visual representations of metabolic and experimental pathways.
Pharmacodynamic Profile
Deuteration at the 12-methyl position of nevirapine does not adversely affect its primary pharmacodynamic activity, which is the inhibition of the HIV-1 reverse transcriptase (RT) enzyme. Studies have shown that 12-d3-nevirapine retains potent anti-HIV activity, with inhibitory concentrations comparable to the parent compound.
Table 1: In Vitro Anti-HIV-1 Reverse Transcriptase Activity
| Compound | IC50 (µM) | Percent Inhibition at 10 µM |
| Nevirapine (NVP) | 0.540 | >97% |
| 12-d3-Nevirapine | Submicromolar, comparable to NVP | 94.2% |
Data compiled from studies on the inhibition of HIV-1 reverse transcriptase.[1]
Pharmacokinetic and Metabolic Profile
The primary rationale for the deuteration of nevirapine is to alter its metabolism, which is intrinsically linked to its adverse effects, including hepatotoxicity and skin rash.[1][2][3][4] The metabolism of nevirapine is complex, involving several cytochrome P450 (CYP) enzymes.
Metabolic Shift and Kinetic Isotope Effect
Deuteration of the 12-methyl group significantly slows down its oxidation by CYP3A4, the primary enzyme responsible for the formation of the 12-hydroxy-nevirapine (12-OHNVP) metabolite. This is due to the kinetic isotope effect, where the heavier deuterium atom forms a stronger bond with carbon, making it more difficult to break. This strategic modification leads to a substantial reduction in the formation of 12-OHNVP, a metabolite implicated in nevirapine-induced toxicities.
However, this alteration in the primary metabolic pathway can lead to a phenomenon known as "metabolic switching," where alternative metabolic pathways are enhanced. In the case of 12-d3-nevirapine, a notable increase in the formation of 2-hydroxy and glutathione metabolites has been observed.
Table 2: Impact of Deuteration on Nevirapine Metabolism
| Parameter | Nevirapine (NVP) | 12-d3-Nevirapine | Fold Change (12-d3-NVP vs. NVP) |
| 12-OHNVP Formation (Human Hepatocytes) | - | - | 10.6-fold decrease |
| 12-OHNVP Formation (Mouse Hepatocytes) | - | - | 4.6-fold decrease |
| Kinetic Isotope Effect (Human Liver Microsomes) | - | 10.1 | - |
| Glucuronidated Metabolites (Mouse Hepatocytes) | - | - | Increased |
| Glutathione-Conjugated Metabolites (Mouse Hepatocytes) | - | - | 3.0-fold increase |
Data from in vitro studies in human and mouse hepatocytes and human liver microsomes.
Interaction with Cytochrome P450 Enzymes
Nevirapine is both an inhibitor and an inducer of CYP enzymes, particularly CYP3A4 and CYP2B6. This dual activity can lead to complex drug-drug interactions. Deuterated nevirapine also exhibits this dual interaction, with evidence suggesting an altered balance between CYP3A4 induction and inactivation. While 12-d3-nevirapine showed similar CYP3A4 mRNA induction levels to nevirapine, it resulted in a 2.6-fold increase in CYP3A4 activity, suggesting a change in the extent of its metabolism-dependent inactivation.
Table 3: Effects on CYP3A4
| Parameter | Nevirapine (NVP) | 12-d3-Nevirapine |
| CYP3A4 mRNA Induction | Similar to 12-d3-NVP | Similar to NVP |
| CYP3A4 Activity | - | 2.6-fold increase |
| CYP3A4 Inactivation | Time- and concentration-dependent | Higher inhibition potency |
Findings from studies evaluating CYP3A4 induction and inactivation.
Toxicological Profile
A key advantage of deuterated nevirapine is its improved safety profile concerning hepatotoxicity. By reducing the formation of the toxic 12-OHNVP metabolite, 12-d3-nevirapine has been shown to cause significantly less cell death in hepatocytes compared to its non-deuterated counterpart.
Table 4: Hepatotoxicity Data
| Parameter | Nevirapine (NVP) | 12-d3-Nevirapine |
| Cell Death (Mouse Hepatocytes at 400 µM) | - | 30% reduction vs. NVP |
Results from in vitro cytotoxicity assays in primary mouse hepatocytes.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of deuterated nevirapine.
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This assay quantifies the inhibitory activity of a compound against the HIV-1 RT enzyme.
-
Compound Preparation: A series of dilutions of the test compounds (nevirapine and 12-d3-nevirapine) are prepared in a suitable solvent, typically DMSO. These stock solutions are then further diluted in the reaction buffer to achieve the final desired concentrations.
-
Reaction Setup: In a 96-well plate, the diluted test compounds are added. Control wells for positive (no inhibitor) and negative (no enzyme) controls are included.
-
Enzyme Addition: A recombinant HIV-1 RT enzyme is added to all wells except for the negative control.
-
Reaction Initiation: The enzymatic reaction is initiated by adding a reaction mixture containing a template/primer (e.g., poly(A)/oligo(dT)), and deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., DIG-dUTP or a radiolabeled nucleotide).
-
Incubation: The plate is incubated at 37°C for a defined period (e.g., 1-2 hours) to allow for DNA synthesis.
-
Detection: The amount of newly synthesized DNA is quantified. For ELISA-based assays, the biotinylated primer allows for capture on a streptavidin-coated plate, and the incorporated DIG-dUTP is detected using an anti-DIG antibody conjugated to a reporter enzyme (e.g., peroxidase). For qPCR-based assays, the cDNA product is quantified using specific primers and probes.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the no-inhibitor control. The half-maximal inhibitory concentration (IC50) is determined by fitting the dose-response data to a suitable equation.
Hepatocyte Metabolism Assay
This assay evaluates the metabolic profile of a compound in primary hepatocytes.
-
Cell Culture: Cryopreserved primary human or mouse hepatocytes are thawed and plated on collagen-coated plates. The cells are allowed to attach and form a monolayer.
-
Compound Incubation: The culture medium is replaced with a medium containing the test compound (nevirapine or 12-d3-nevirapine) at a specified concentration (e.g., 10 µM or 400 µM).
-
Time-Course Sampling: Aliquots of the culture medium are collected at various time points over a 24-hour period.
-
Sample Preparation: The collected medium samples are treated to precipitate proteins and then centrifuged to obtain a clear supernatant.
-
LC-MS/MS Analysis: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the parent compound and its metabolites.
-
Data Analysis: The formation rates of different metabolites are calculated and compared between the deuterated and non-deuterated compounds.
Glutathione (GSH) Trapping Assay for Reactive Metabolites
This assay is designed to detect the formation of reactive electrophilic metabolites by trapping them with glutathione.
-
Incubation Mixture: The test compound (nevirapine or 12-d3-nevirapine) is incubated with human liver microsomes or recombinant CYP enzymes in a buffer containing a trapping agent, typically a 1:1 mixture of unlabeled and stable-labeled glutathione (GSH).
-
Reaction Initiation: The reaction is initiated by the addition of an NADPH-regenerating system. A control incubation without the NADPH-regenerating system is also performed.
-
Incubation: The reaction mixtures are incubated at 37°C for a specified time.
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Preparation: The samples are centrifuged to remove precipitated proteins.
-
LC-MS/MS Analysis: The supernatant is analyzed by high-resolution LC-MS/MS. The presence of GSH adducts is identified by a characteristic isotopic doublet pattern resulting from the 1:1 mixture of labeled and unlabeled GSH.
-
Data Analysis: The mass spectra are analyzed to confirm the presence and structure of the trapped reactive metabolites.
Visualizations
The following diagrams illustrate key pathways and workflows related to the pharmacological profile of deuterated nevirapine.
Caption: Metabolic pathway of nevirapine and the impact of deuteration.
Caption: Experimental workflow for evaluating deuterated nevirapine.
Caption: Logical relationship of deuterated nevirapine's interaction with CYP3A4.
References
The Development and Application of Nevirapine-d5: A Technical Overview for Researchers
An in-depth guide for scientists and drug development professionals on the synthesis, characterization, and application of the deuterated internal standard, Nevirapine-d5.
This technical guide provides a comprehensive overview of this compound, a deuterated analog of the non-nucleoside reverse transcriptase inhibitor (NNRTI), Nevirapine. Primarily utilized as an internal standard in bioanalytical methodologies, this compound is critical for the accurate quantification of Nevirapine in various biological matrices. This document details the rationale for its use, outlines plausible synthetic approaches, presents key analytical data, and describes its application in pharmacokinetic studies.
Introduction to Deuterated Standards and Nevirapine
Nevirapine is a cornerstone medication in the treatment of HIV-1 infection. Accurate measurement of its concentration in patients is crucial for therapeutic drug monitoring, ensuring efficacy while minimizing toxicity. Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry-based bioanalysis. By incorporating deuterium atoms, an increase in the molecular weight of the analyte is achieved without significantly altering its chemical properties. This allows for co-elution with the unlabeled drug during chromatography and clear differentiation by the mass spectrometer, correcting for variations in sample preparation and instrument response.
This compound, with a molecular formula of C₁₅H₉D₅N₄O and a molecular weight of approximately 271.33 g/mol , serves as an ideal internal standard for Nevirapine.
Synthesis and Characterization
While specific, proprietary synthesis protocols for commercially available this compound are not publicly disclosed, a general understanding of its synthesis can be derived from known methods for preparing Nevirapine and general deuteration techniques. The synthesis of the Nevirapine core involves the condensation of two substituted pyridine precursors. Deuterium atoms can be introduced at various stages, either by using deuterated starting materials or through hydrogen-deuterium exchange reactions on the Nevirapine molecule or its precursors.
Physicochemical and Spectroscopic Data:
The following table summarizes the key physicochemical and mass spectrometry data for this compound, essential for its use as an internal standard.
| Property | Value |
| Molecular Formula | C₁₅H₉D₅N₄O |
| Molecular Weight | 271.33 |
| Appearance | White Solid |
| Solubility | Soluble in DMSO |
| Precursor Ion (m/z) | 272.0 |
| Product Ion (m/z) | 227.0 |
Note: Precursor and product ions may vary slightly depending on the ionization method and mass spectrometer used.
Application in Bioanalytical Methods
This compound is predominantly used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Nevirapine in biological samples such as plasma, dried blood spots (DBS), and hair.[1]
Rationale for Use
The use of a stable isotope-labeled internal standard like this compound is critical for several reasons:
-
Accuracy and Precision: It compensates for analyte loss during sample extraction and inconsistencies in injection volume.
-
Matrix Effects: It helps to mitigate the impact of matrix components that can suppress or enhance the ionization of the analyte.
-
Chromatographic Behavior: Its chromatographic retention time is nearly identical to that of the unlabeled Nevirapine, ensuring simultaneous analysis.
Experimental Protocol: Quantification of Nevirapine in Human Plasma by LC-MS/MS
This section outlines a typical experimental protocol for the quantification of Nevirapine in human plasma using this compound as an internal standard.
3.2.1. Materials and Reagents:
-
Nevirapine reference standard
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (blank)
3.2.2. Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of Nevirapine and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions of Nevirapine by serial dilution of the stock solution with a 50:50 methanol:water mixture to create calibration standards.
-
Prepare a working solution of this compound at a suitable concentration (e.g., 250 ng/mL) in 50:50 methanol:water.[2]
3.2.3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibrator, quality control, or unknown), add 20 µL of the this compound working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
3.2.4. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Nevirapine: m/z 267.0 → 226.0
-
This compound: m/z 272.0 → 227.0[1]
-
Workflow for Nevirapine Quantification using this compound Internal Standard
Caption: Workflow for Nevirapine quantification.
Signaling Pathway Context: Nevirapine's Mechanism of Action
To understand the importance of accurately quantifying Nevirapine, it is essential to consider its mechanism of action. Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It binds to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase enzyme, which is allosteric to the active site. This binding induces a conformational change in the enzyme, inhibiting its function and preventing the conversion of viral RNA into DNA, a critical step in the viral replication cycle.
Simplified Signaling Pathway of Nevirapine Inhibition
Caption: Nevirapine's inhibitory mechanism.
Conclusion
This compound is an indispensable tool for researchers and clinicians in the field of HIV treatment and pharmacology. Its role as an internal standard ensures the reliability and accuracy of quantitative bioanalytical methods, which are fundamental for optimizing patient therapy and advancing our understanding of Nevirapine's pharmacokinetics. This technical guide provides a foundational understanding of the discovery, development, and application of this compound, empowering researchers to utilize this critical reagent effectively in their studies.
References
Methodological & Application
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Nevirapine-d5 in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Nevirapine in human plasma, utilizing Nevirapine-d5 as an internal standard (IS). The described protocol employs a straightforward protein precipitation extraction procedure, offering high recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column with a total run time of 3 minutes. The method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.
Introduction
Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection. Accurate measurement of Nevirapine plasma concentrations is crucial for optimizing therapeutic outcomes and minimizing toxicity. This document provides a detailed protocol for a robust LC-MS/MS method for the quantification of Nevirapine, with this compound as the stable isotope-labeled internal standard to ensure high accuracy and precision.
Experimental Protocols
Materials and Reagents
-
Nevirapine and this compound reference standards
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid and ammonium acetate
-
Human plasma (K3EDTA)
Sample Preparation
A simple and rapid protein precipitation method is employed for the extraction of Nevirapine and this compound from human plasma.
-
Allow plasma samples to thaw at room temperature.
-
To 50 µL of plasma, add 10 µL of this compound internal standard working solution (0.5 µg/mL in 50% acetonitrile).
-
Vortex for 10 seconds.
-
Add 150 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is performed using a C18 analytical column.
-
Column: BDS-C18, 100 x 4.6 mm, 5 µm[1]
-
Mobile Phase: 50% acetonitrile containing 0.15% acetic acid and 4 mM ammonium acetate[1]
-
Flow Rate: 0.8 mL/min[1]
-
Injection Volume: 20 µL
-
Column Temperature: 40 °C
-
Run Time: 3 minutes[1]
Mass Spectrometry
The analysis is conducted on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Nevirapine: m/z 267.0 → 225.9[1]
-
This compound: m/z 272.0 → 227.0
-
-
Source Block Temperature: 100 °C
-
Desolvation Temperature: 400 °C
-
Cone Voltage: 40 V
-
Collision Energy: 25 eV
Data Presentation
The method was validated for linearity, precision, accuracy, and recovery. A summary of the quantitative data is presented in the tables below.
Calibration Curve
| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| Nevirapine | 0.25 - 100 | > 0.99 |
Data synthesized from multiple sources indicating typical performance.
Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 0.25 | < 10 | < 10 | 98 - 106 |
| Low | 0.75 | < 10 | < 10 | 98 - 106 |
| Medium | 50 | < 10 | < 10 | 98 - 106 |
| High | 80 | < 10 | < 10 | 98 - 106 |
LLOQ: Lower Limit of Quantification. QC: Quality Control. Data represents typical validation results for similar methods.
Recovery
| Analyte | Extraction Recovery (%) |
| Nevirapine | > 95 |
| This compound | > 95 |
Data based on repeated extraction experiments.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship between the key validation parameters.
References
Application Notes & Protocols for the Use of Nevirapine-d5 as an Internal Standard in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Nevirapine-d5 as an internal standard in the quantitative bioanalysis of Nevirapine in biological matrices. The protocols detailed below are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, ensuring high sensitivity, selectivity, and accuracy for pharmacokinetic and therapeutic drug monitoring studies.
Introduction
Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection. Accurate quantification of Nevirapine in biological samples, such as human plasma, is crucial for therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence assessments. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in LC-MS/MS-based bioanalysis. It effectively compensates for variations in sample preparation, injection volume, and matrix effects, leading to improved precision and accuracy of the analytical method.
Principle of the Method
The bioanalytical method involves the extraction of Nevirapine and the internal standard, this compound, from a biological matrix, typically plasma. This is followed by chromatographic separation using high-performance liquid chromatography (HPLC) and subsequent detection and quantification by tandem mass spectrometry (MS/MS). The concentration of Nevirapine in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the drug.
Experimental Protocols
Materials and Reagents
-
Nevirapine reference standard (≥99% purity)
-
This compound internal standard (≥99% purity, isotopic purity ≥98%)
-
HPLC or LC-MS grade methanol, acetonitrile, and water
-
Formic acid or ammonium acetate (for mobile phase modification)
-
Human plasma (K3EDTA as anticoagulant)
-
Protein precipitation agents (e.g., cold acetonitrile, perchloric acid) or Solid-Phase Extraction (SPE) cartridges
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18, 100 mm × 4.6 mm, 5.0 µm)
Preparation of Standard and Quality Control Solutions
-
Primary Stock Solutions: Prepare individual stock solutions of Nevirapine and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Nevirapine stock solution with a 50:50 methanol:water mixture to create working standards for the calibration curve.
-
Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration (e.g., 100 ng/mL).
-
Calibration Standards and Quality Controls (QCs): Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards covering the desired concentration range (e.g., 37.5 ng/mL to 6000 ng/mL) and quality control samples at low, medium, and high concentrations (LQC, MQC, HQC).[1][2]
Sample Preparation
Two common extraction methods are protein precipitation and solid-phase extraction.
3.4.1. Protein Precipitation (PP)
-
To 300 µL of plasma sample (calibration standard, QC, or unknown), add a specified volume of the internal standard working solution.
-
Add a protein precipitating agent, such as cold acetonitrile, vortex thoroughly, and centrifuge at high speed (e.g., 7852 x g for 10 minutes).[3]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen or using a vacuum evaporator.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
3.4.2. Solid-Phase Extraction (SPE)
-
Condition an appropriate SPE cartridge (e.g., C18) according to the manufacturer's instructions.
-
To 300 µL of plasma sample, add the internal standard working solution.[1][2]
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard with an appropriate elution solvent.
-
Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for injection.
LC-MS/MS Conditions
-
Chromatographic Separation:
-
Column: Hypurity C18 (100 mm × 4.6 mm, 5.0 µm) or equivalent.
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., potassium dihydrogen orthophosphate or ammonium acetate). A common ratio is 75:25 (v/v) acetonitrile:buffer.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Nevirapine: m/z 267 → 226
-
This compound: The precursor ion will be shifted by +5 Da (m/z 272), and the product ion may be the same or shifted depending on the location of the deuterium atoms. The exact transition should be determined by direct infusion of the this compound standard.
-
-
Data Presentation: Quantitative Method Parameters
The following tables summarize typical validation parameters for bioanalytical methods using a deuterated internal standard for Nevirapine quantification.
Table 1: Linearity and Range
| Analyte | Internal Standard | Matrix | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
|---|
| Nevirapine | this compound | Human Plasma | 37.5080 - 5991.0460 | > 0.99 |
Data sourced from a study by Kumar et al. (2022)
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
|---|---|---|---|
| LLOQ | 37.5080 | 99.33 | 1.03 |
| LQC | (Not specified) | 101.99 | 2.92 |
| MQC | (Not specified) | 97.05 | 1.59 |
| HQC | (Not specified) | 95.52 | 2.61 |
LLOQ accuracy and precision values are for Nevirapine. LQC, MQC, and HQC data represent inter-batch results. Data sourced from a study by Kumar et al. (2022)
Table 3: Recovery
| Analyte | QC Level | Mean Recovery (%) |
|---|
| Nevirapine | Low, Medium, High | 76.10 |
Data sourced from a study by Kumar et al. (2022)
Visualizations: Experimental Workflow and Logic
The following diagrams illustrate the key workflows in the bioanalytical process.
Caption: General workflow for the bioanalysis of Nevirapine using this compound.
Caption: The role of an internal standard in correcting for analytical variability.
Method Validation
A comprehensive validation of the bioanalytical method should be performed in accordance with regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity and Specificity: Ensuring no interference from endogenous components in the matrix.
-
Linearity: Establishing a linear relationship between concentration and response over the defined range.
-
Accuracy and Precision: Determining the closeness of measured values to the true value and the degree of scatter, respectively, assessed at multiple QC levels.
-
Recovery: Evaluating the efficiency of the extraction process.
-
Matrix Effect: Assessing the influence of matrix components on the ionization of the analyte and internal standard.
-
Stability: Evaluating the stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term, long-term).
Conclusion
The use of this compound as an internal standard in the LC-MS/MS-based bioanalysis of Nevirapine provides a robust, reliable, and accurate method for its quantification in biological matrices. The detailed protocols and validation parameters presented in these application notes serve as a valuable resource for researchers and scientists in the field of drug development and therapeutic drug monitoring.
References
Application Note: Quantification of Nevirapine-d5 in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. Therapeutic drug monitoring of nevirapine is crucial for optimizing treatment efficacy and minimizing toxicity. The use of a stable isotope-labeled internal standard, such as Nevirapine-d5, is essential for accurate and precise quantification of the analyte in biological matrices like human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application note provides a detailed protocol for the quantification of this compound in human plasma, which is applicable to pharmacokinetic and bioequivalence studies.
Experimental Protocols
This protocol outlines a validated method for the determination of nevirapine in human plasma using this compound as the internal standard (IS). The method utilizes a simple protein precipitation for sample preparation followed by LC-MS/MS analysis.
Materials and Reagents
-
Nevirapine (purity ≥99%)
-
This compound (purity ≥99%)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Ammonium acetate
-
Formic acid
-
Human plasma (K3EDTA)
-
Deionized water
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column: Hypurity C18 (100 mm × 4.6 mm, 5.0 µm) or equivalent[1]
Preparation of Standard and Quality Control (QC) Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of nevirapine and this compound by dissolving the accurately weighed compounds in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the nevirapine stock solution with a 50:50 methanol/water mixture to create working standard solutions for the calibration curve.
-
Internal Standard Working Solution: Dilute the this compound stock solution with methanol to achieve a final concentration of approximately 50 ng/mL.[2]
-
Calibration Standards and Quality Controls: Spike blank human plasma with the appropriate nevirapine working standard solutions to prepare calibration standards. Similarly, prepare quality control samples at low, medium, and high concentrations.
Sample Preparation: Protein Precipitation
-
Pipette 100 µL of human plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 50 µL of the this compound internal standard working solution to each tube and vortex briefly.
-
Add 200 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex the tubes for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters. Optimization may be required depending on the specific instrumentation used.
| Parameter | Condition |
| Liquid Chromatography | |
| Column | Hypurity C18 (100 mm × 4.6 mm, 5.0 µm)[1] |
| Mobile Phase | Acetonitrile and 5 mM Ammonium Acetate with 0.1% Formic Acid |
| Gradient | Isocratic or a simple gradient optimized for separation |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Nevirapine: m/z 267.1 → 226.1[3] |
| This compound: m/z 272.1 → 231.1 (Predicted) | |
| Collision Energy | Optimized for the specific instrument |
| Dwell Time | 100 ms[2] |
Data Presentation
The performance of the method should be validated according to regulatory guidelines. The following tables summarize typical validation parameters.
Table 1: Calibration Curve Details
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Nevirapine | 25 - 4000 | >0.99 |
Table 2: Precision and Accuracy of Quality Control Samples
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low QC (LQC) | ~75 | < 15% | < 15% | 85 - 115% |
| Medium QC (MQC) | ~1500 | < 15% | < 15% | 85 - 115% |
| High QC (HQC) | ~3000 | < 15% | < 15% | 85 - 115% |
Data presented are representative and should be established for each specific assay validation.
Method Validation Summary
-
Linearity: The method demonstrates excellent linearity over the specified concentration range, with a correlation coefficient (r²) consistently greater than 0.99.
-
Accuracy and Precision: The intra- and inter-day precision and accuracy are within the acceptable limits of ±15% (±20% for the Lower Limit of Quantification, LLOQ).
-
LLOQ: The LLOQ for nevirapine in human plasma is established at 25.0240 ng/mL.
-
Recovery: The extraction recovery of nevirapine from human plasma is typically high and consistent.
-
Matrix Effect: The method should be evaluated for matrix effects to ensure that the ionization of the analyte and internal standard is not suppressed or enhanced by endogenous components in the plasma.
-
Stability: The stability of nevirapine in plasma should be assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.
Visualization
Experimental Workflow Diagram
Caption: Workflow for this compound quantification in human plasma.
References
- 1. researchgate.net [researchgate.net]
- 2. LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An LC-MS-MS method for the determination of nevirapine, a non-nucleoside reverse transcriptase inhibitor, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical Method for the Quantification of Nevirapine-d5 Using LC-MS/MS
This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Nevirapine-d5. This method is applicable to researchers, scientists, and drug development professionals requiring accurate measurement of this compound in various matrices, often utilized as an internal standard in pharmacokinetic and bioequivalence studies of Nevirapine.
Introduction
Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1][2] The deuterated analog, this compound, is commonly employed as an internal standard (IS) in bioanalytical methods to ensure the accuracy and precision of Nevirapine quantification by correcting for variability during sample preparation and analysis.[3] This document provides a comprehensive protocol for the development and validation of an analytical method for this compound.
Experimental
Materials and Reagents
-
Nevirapine and this compound reference standards were obtained from Toronto Research Chemicals Inc.
-
LC-MS grade acetonitrile, methanol, and formic acid were procured from Fisher Scientific and Sigma-Aldrich.[3]
-
Water was purified using an Elga Option 4 water purifier.[3]
-
Blank human plasma was sourced from healthy, drug-free volunteers.
Instrumentation
A High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer was used for analysis.
Chromatographic Conditions
The chromatographic separation was achieved on a C18 analytical column. A gradient elution with a mobile phase consisting of acetonitrile and water (both containing 0.1% formic acid) was employed.
| Parameter | Value |
| Column | Atlantis dC18, 5 µm, 3.9 mm × 150 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
| Run Time | 5 minutes |
Mass Spectrometric Conditions
The mass spectrometer was operated in the positive ionization mode using multiple reaction monitoring (MRM) to detect the precursor to product ion transitions for this compound.
| Parameter | Value |
| Ionization Mode | Positive Ionization |
| Precursor Ion ([M+H]⁺) | m/z 272.1 |
| Product Ion | m/z 231.1 |
| Tube Lens Voltage | 77.6 V |
Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve the this compound reference standard in 100% methanol to achieve a final concentration of 1 mg/mL. Store at -20°C.
-
Working Stock Solution (10 µg/mL): Prepare a working stock solution by diluting the primary stock solution with a 50:50 methanol:water mixture.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 200 µL of cold acetonitrile containing the internal standard (this compound).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the samples at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject the sample into the LC-MS/MS system.
Method Validation Summary
The analytical method was validated according to the United States Food and Drug Administration (FDA) guidelines.
| Validation Parameter | Result |
| Linearity Range | 50-10000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy | 93.3 to 113.4% |
| Precision (%CV) | 1.9 to 12.0% |
| Recovery | ≥70.7% |
| Matrix Effect | ≤1.04 |
Experimental Workflow
Caption: Workflow for the LC-MS/MS analysis of this compound.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound. The validation results demonstrate that the method is accurate, precise, and suitable for its intended purpose in supporting pharmacokinetic and other drug development studies of Nevirapine.
References
- 1. pharmascholars.com [pharmascholars.com]
- 2. Simple, Precise and Accurate HPLC Method of Analysis for Nevirapine Suspension from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation and clinical application of a method to quantify nevirapine in dried blood spots and dried breast milk spots - PMC [pmc.ncbi.nlm.nih.gov]
Application of Nevirapine-d5 in Drug Metabolism Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Nevirapine-d5, a deuterated analog of the non-nucleoside reverse transcriptase inhibitor Nevirapine, in drug metabolism and pharmacokinetic (DMPK) studies. The inclusion of deuterium atoms in the Nevirapine molecule makes it an invaluable tool, primarily as an internal standard for quantitative bioanalysis.
Introduction to Deuterated Standards in Drug Metabolism
Deuterium-labeled compounds, such as this compound, are stable isotope-labeled (SIL) analogs of drug molecules where one or more hydrogen atoms have been replaced by deuterium. The key advantage of using a SIL internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis is its ability to mimic the behavior of the unlabeled analyte during sample extraction, chromatography, and ionization. This co-elution and similar ionization response allow for the correction of variability in sample preparation and matrix effects, leading to highly accurate and precise quantification of the parent drug and its metabolites in complex biological matrices.[1]
Application of this compound
The primary application of this compound is as an internal standard (IS) for the quantification of Nevirapine in biological samples such as plasma and hair.[2][3] Its chemical properties are nearly identical to Nevirapine, but it has a higher mass, allowing it to be distinguished by a mass spectrometer.
Experimental Protocols
Quantitative Analysis of Nevirapine in Human Plasma using LC-MS/MS
This protocol describes a general procedure for the quantification of Nevirapine in human plasma using this compound as an internal standard.
a. Materials and Reagents:
-
Nevirapine reference standard
-
This compound (internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized or Milli-Q)
-
Human plasma (blank)
b. Stock and Working Solutions:
-
Nevirapine Stock Solution (1 mg/mL): Accurately weigh and dissolve Nevirapine in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.[2]
-
Working Solutions: Prepare serial dilutions of the Nevirapine stock solution in 50% acetonitrile to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound in 50% acetonitrile.[2]
c. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibration standard, QC, or unknown) in a microcentrifuge tube, add 50 µL of the this compound internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
d. LC-MS/MS Analysis:
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A suitable gradient to achieve separation (e.g., 5-95% B over 3 minutes)
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions:
-
Nevirapine: 267.0 > 225.9 m/z
-
This compound: 272.0 > 227.0 m/z
-
e. Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of Nevirapine to this compound against the nominal concentration of the calibration standards.
-
Use a weighted (e.g., 1/x²) linear regression to fit the curve.
-
Quantify the concentration of Nevirapine in QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantification of Nevirapine using a deuterated internal standard.
| Validation Parameter | Typical Value | Reference |
| Linearity Range | 25 - 10,000 ng/mL | |
| Lower Limit of Quantification (LLOQ) | 25 ng/mL | |
| Accuracy | 98 - 106% | |
| Precision (CV%) | < 10% | |
| Recovery | > 92% |
| Analyte | Matrix | Linearity Range (ng/mL) | Internal Standard | Reference |
| Nevirapine | Human Plasma | 37.5 - 5991 | This compound | |
| Nevirapine | Human Hair | 0.25 - 100 (ng/mg) | This compound |
Nevirapine Metabolism Pathway
Nevirapine is extensively metabolized in the liver primarily by cytochrome P450 enzymes, particularly CYP3A4 and CYP2B6. The major metabolic pathways involve hydroxylation at the 2-, 3-, 8-, and 12-positions. These hydroxylated metabolites are then conjugated with glucuronic acid and excreted in the urine. The 12-hydroxynevirapine metabolite can be further oxidized to 4-carboxynevirapine.
Visualizations
References
Application Notes: Nevirapine-d5 for Pharmacokinetic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection. Understanding its pharmacokinetic profile is crucial for optimizing dosing regimens and minimizing adverse effects. Nevirapine-d5, a deuterated analog of nevirapine, serves as an ideal internal standard for quantitative bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its similar chemical and physical properties to nevirapine, but distinct mass, ensure accurate and precise quantification in complex biological matrices. These application notes provide detailed protocols for the use of this compound in pharmacokinetic studies of nevirapine.
Key Applications
-
Internal Standard in Bioanalytical Methods: this compound is primarily used as an internal standard in LC-MS/MS assays to quantify nevirapine in biological samples such as plasma, serum, and tissue homogenates.[1][2][3]
-
Pharmacokinetic Studies: Enables accurate determination of key pharmacokinetic parameters of nevirapine, including absorption, distribution, metabolism, and excretion (ADME).
-
Therapeutic Drug Monitoring (TDM): Facilitates routine monitoring of nevirapine plasma concentrations in patients to ensure therapeutic efficacy and avoid toxicity.[4]
-
Drug-Drug Interaction Studies: Allows for precise measurement of changes in nevirapine concentration when co-administered with other drugs.
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters of nevirapine from clinical studies and typical validation parameters for bioanalytical methods using this compound as an internal standard.
Table 1: Pharmacokinetic Parameters of Nevirapine in Adults
| Parameter | Single Dose (200 mg) | Multiple Dose (200 mg twice daily) | Reference(s) |
| Cmax (ng/mL) | ~2000 | 4700 - 6140 | [5] |
| Tmax (hr) | ~4 | 1 - 4 | |
| AUC (ng·h/mL) | Varies significantly | 57808 (AUC0-12) | |
| Half-life (t½) (hr) | ~45 | 25 - 30 | |
| Apparent Clearance (CL/F) (L/hr) | Varies | 1.7 - 3.27 | |
| Apparent Volume of Distribution (Vd/F) (L) | Not widely reported | ~106 | |
| Protein Binding (%) | ~60 | ~60 |
Note: Pharmacokinetic parameters can vary based on factors such as genetics, co-medications, and patient population.
Table 2: Typical Bioanalytical Method Validation Parameters for Nevirapine Quantification using LC-MS/MS with this compound Internal Standard
| Parameter | Typical Range/Value | Reference(s) |
| Linearity Range (ng/mL) | 25 - 10,000 | |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 25 - 50 | |
| Accuracy (% deviation) | Within ±15% (except LLOQ, ±20%) | |
| Precision (% CV) | < 15% (except LLOQ, < 20%) | |
| Recovery (%) | 70 - 114 | |
| Matrix Effect | Minimal and compensated by IS |
Signaling Pathways and Experimental Workflows
Nevirapine Metabolism Pathway
Nevirapine is extensively metabolized in the liver, primarily by cytochrome P450 enzymes. The major metabolic pathways involve hydroxylation at the 2, 3, 8, and 12 positions, followed by glucuronidation.
Caption: Major metabolic pathways of Nevirapine.
Experimental Workflow for Nevirapine Quantification in Plasma
A typical workflow for quantifying nevirapine in plasma samples using this compound as an internal standard involves sample preparation, LC-MS/MS analysis, and data processing.
Caption: Workflow for Nevirapine analysis in plasma.
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a rapid and simple method for extracting nevirapine from plasma samples.
Materials:
-
Human plasma samples
-
This compound internal standard (IS) stock solution
-
Ice-cold acetonitrile
-
Microcentrifuge tubes
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Thaw plasma samples on ice.
-
Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
Add a specific volume of the this compound IS working solution to each plasma sample (to achieve a final concentration within the linear range of the assay).
-
Vortex mix for 30 seconds.
-
Add 300-400 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Vortex mix for 30 seconds.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
SPE provides a cleaner extract compared to protein precipitation, which can be beneficial for reducing matrix effects.
Materials:
-
Human plasma samples
-
This compound internal standard (IS) stock solution
-
C18 SPE cartridges
-
Methanol (for conditioning and elution)
-
Phosphate buffer (pH 7)
-
SPE vacuum manifold
-
Microcentrifuge tubes
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Thaw plasma samples on ice.
-
Pipette 500 µL of plasma into a clean tube.
-
Add a specific volume of the this compound IS working solution.
-
Vortex mix for 30 seconds.
-
Dilute the plasma sample 1:1 with phosphate buffer (pH 7).
-
Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of purified water.
-
Load the diluted plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove interfering substances.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute nevirapine and the IS with 1 mL of methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Vortex mix for 30 seconds.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
LC Conditions (Example):
-
Column: C18 analytical column (e.g., 100 mm × 4.6 mm, 5.0 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient to separate nevirapine from endogenous plasma components.
-
Flow Rate: 0.5 - 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Run Time: 5-10 minutes
MS/MS Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Nevirapine: m/z 267.1 → 226.1 / 198.1
-
This compound: m/z 272.1 → 227.1 / 199.1
-
-
Collision Energy and other MS parameters: Optimize for the specific instrument used.
Data Analysis:
-
Integrate the peak areas for nevirapine and this compound.
-
Calculate the peak area ratio (Nevirapine/Nevirapine-d5).
-
Generate a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of nevirapine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of nevirapine in pharmacokinetic research. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to establish robust and reliable bioanalytical methods for studying the pharmacokinetics of nevirapine. Adherence to validated methods is critical for generating high-quality data to inform clinical decisions and advance drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Validation and clinical application of a method to quantify nevirapine in dried blood spots and dried breast milk spots - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nevirapine (NVP) Pharmacokinetics (PK) and Risk of Rash and Hepatitis among HIV-Infected Sub-Saharan African Women - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic Assessment of Nevirapine and Metabolites in Human Immunodeficiency Virus Type 1-Infected Patients with Hepatic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Nevirapine-d5
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated high-performance liquid chromatography (HPLC) method for the quantitative analysis of Nevirapine-d5 in plasma. This compound, a deuterated analog of Nevirapine, is commonly used as an internal standard in pharmacokinetic and bioequivalence studies. This protocol provides a comprehensive guide for the sample preparation, chromatographic separation, and validation of the analytical method, ensuring accuracy, precision, and reliability of results.
Introduction
Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection.[1][2][3] Pharmacokinetic monitoring of Nevirapine is crucial for optimizing therapeutic outcomes and minimizing adverse effects. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for variations during sample preparation and analysis, thereby enhancing the accuracy and precision of the quantification of the parent drug. This document outlines a detailed HPLC method for the determination of this compound, which can be adapted for the quantification of Nevirapine in biological matrices.
Experimental Protocol
Materials and Reagents
-
This compound standard (Reference Standard)
-
Nevirapine standard (for system suitability, if required)
-
Internal Standard (e.g., Indinavir or a suitable alternative)[4]
-
HPLC-grade acetonitrile[4]
-
HPLC-grade methanol
-
Ammonium acetate
-
Phosphate buffer
-
Glacial acetic acid
-
Orthophosphoric acid
-
Human plasma (drug-free)
-
Methyl tert-butyl ether (for liquid-liquid extraction)
-
Water (HPLC-grade or equivalent)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis or photodiode array (PDA) detector is suitable for this method.
| Parameter | Condition |
| HPLC System | Waters 2795 Alliance HPLC with 2996 PDA Detector or equivalent |
| Column | Atlantis dC18, 5 µm, 3.9 x 150 mm or Inertsil ODS 3, 5 µm, 250 x 4.6 mm or HiQ sil C18 HS |
| Mobile Phase | A: 10 mM Ammonium Acetate, Acetonitrile, Methanol (60:25:15, v/v/v), pH 4.0 B: 10 mM Ammonium Acetate, Acetonitrile, Methanol (20:50:30, v/v/v), pH 4.0 |
| Gradient Elution | 0-3 min (100% A), 4-7 min (100% B), 7.01-10 min (100% A) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 20 µL (adjustable, e.g., 65 µL) |
| Detector Wavelength | UV detection at 260 nm or 282 nm |
| Internal Standard | Indinavir or Zidovudine or Dicloxacillin |
Preparation of Standard and Quality Control Solutions
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol to obtain a final concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase or a suitable diluent to achieve concentrations ranging from 50 ng/mL to 4000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 150, 1500, and 3000 ng/mL) by spiking drug-free human plasma with the appropriate amount of this compound working solution.
Sample Preparation (Protein Precipitation)
-
To 200 µL of plasma sample (standard, QC, or unknown), add 400 µL of cold acetonitrile.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the samples at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject the reconstituted sample into the HPLC system.
Method Validation
The analytical method was validated according to the United States Food and Drug Administration (US FDA) guidelines.
Linearity
The linearity of the method was evaluated by analyzing a series of calibration standards. The peak area ratios of this compound to the internal standard were plotted against the nominal concentrations.
| Parameter | Result |
| Concentration Range | 50 - 4000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
Precision and Accuracy
The intra-day and inter-day precision and accuracy were determined by analyzing the QC samples at three different concentrations on the same day and on three different days.
| QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low | < 5% | < 5% | 95 - 105% |
| Medium | < 5% | < 5% | 95 - 105% |
| High | < 5% | < 5% | 95 - 105% |
Note: The acceptance criteria for precision are typically within 15% RSD (20% for LLOQ), and for accuracy, the mean value should be within ±15% of the nominal value (±20% for LLOQ).
Recovery
The extraction recovery of this compound from human plasma was determined by comparing the peak areas of the analyte from extracted samples with those of unextracted standards at the same concentration.
| QC Level | Mean Recovery (%) |
| Low | > 90% |
| Medium | > 90% |
| High | > 90% |
Note: A consistent and reproducible recovery is more critical than achieving 100% recovery.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio.
| Parameter | Value |
| LOD | ~15 ng/mL |
| LOQ | 50 ng/mL |
Visualizations
Experimental Workflow
Caption: Experimental workflow for HPLC analysis of this compound.
HPLC Method Validation Parameters
Caption: Key parameters for HPLC method validation.
Conclusion
The described HPLC method provides a reliable and robust protocol for the quantification of this compound in human plasma. The method is linear, precise, accurate, and has a low limit of quantification, making it suitable for pharmacokinetic studies and therapeutic drug monitoring. The detailed protocol and validation data presented herein can be readily implemented by researchers and scientists in the field of drug development and analysis.
References
- 1. Simple, Precise and Accurate HPLC Method of Analysis for Nevirapine Suspension from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpar.com [ijpar.com]
- 3. pharmainfo.in [pharmainfo.in]
- 4. Development and validation of a high performance liquid chromatography method to determine nevirapine in plasma in a resource-limited setting - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Purity Synthesis of Nevirapine-d5 for Research and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides detailed protocols for the purification of synthetic Nevirapine-d5, a deuterated isotopologue of the non-nucleoside reverse transcriptase inhibitor, Nevirapine. Achieving high purity of deuterated compounds is critical for their use in metabolic studies, pharmacokinetic analysis, and as internal standards in analytical methods. This document outlines two primary techniques for the removal of process-related impurities from crude synthetic this compound: Recrystallization and Preparative High-Performance Liquid Chromatography (HPLC) . Detailed experimental procedures, data presentation, and workflow visualizations are provided to guide researchers in obtaining high-purity this compound for demanding research applications.
Introduction
Nevirapine is a key therapeutic agent in the treatment of HIV-1 infection.[1][2] Its deuterated analogue, this compound, is a valuable tool in drug metabolism and pharmacokinetic (DMPK) studies. The substitution of hydrogen with deuterium atoms can alter the metabolic fate of a drug, often leading to a longer half-life due to the kinetic isotope effect.[3][4] This property makes deuterated compounds like this compound essential for in-depth pharmacological research.
The synthesis of Nevirapine and its analogues can result in various impurities, including starting materials, intermediates, by-products of side reactions, and degradation products.[1] Regulatory guidelines impose strict limits on impurity levels in active pharmaceutical ingredients (APIs). For deuterated compounds, an additional challenge lies in achieving high isotopic purity, as the physical and chemical properties of deuterated and non-deuterated molecules are nearly identical, making them difficult to separate by conventional methods like recrystallization or standard chromatography. Therefore, the primary strategy for ensuring high isotopic purity is the use of highly enriched deuterated starting materials.
This application note focuses on the purification of chemically synthesized this compound to remove non-isotopic impurities. The techniques described are adaptable from established methods for the purification of Nevirapine.
Purification Techniques
Two effective methods for the purification of synthetic this compound are detailed below: recrystallization for bulk purification and preparative HPLC for achieving very high purity on a smaller scale.
Recrystallization
Recrystallization is a robust technique for purifying crude solid products. It relies on the differential solubility of the target compound and its impurities in a given solvent system at varying temperatures. For Nevirapine, various solvents and solvent mixtures have been shown to be effective.
-
Solvent Selection: Based on literature for Nevirapine, suitable solvents include ethyl acetate, methanol, ethanol, isopropanol, and mixtures thereof with water or hydrocarbons like hexane. An initial solvent screen with a small amount of crude this compound is recommended to identify the optimal solvent or solvent system.
-
Dissolution: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend the crude this compound in a minimal amount of the selected solvent (e.g., ethyl acetate).
-
Heating: Gently heat the mixture to the boiling point of the solvent with continuous stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The this compound will begin to crystallize. For improved yield, the flask can be subsequently placed in an ice bath or refrigerator to promote further crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified this compound crystals under vacuum at a controlled temperature (e.g., 60-70°C) to a constant weight.
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a powerful technique for isolating pure compounds from a mixture. It is particularly useful for achieving high purity levels, albeit with smaller sample loads compared to recrystallization. The method involves injecting a solution of the crude product onto a chromatography column, where the components are separated based on their differential interactions with the stationary and mobile phases.
-
Column and Mobile Phase Selection: A reverse-phase C18 column is commonly used for the separation of Nevirapine and its impurities. The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer or sodium perchlorate solution). The pH of the aqueous phase can be adjusted to optimize separation.
-
Sample Preparation: Dissolve the crude this compound in a suitable solvent, ideally the mobile phase, to a known concentration. Filter the sample solution through a 0.45 µm membrane filter before injection.
-
Chromatographic Conditions:
-
Instrumentation: A preparative HPLC system equipped with a UV detector.
-
Column: A suitable preparative reverse-phase C18 column.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with a suitable buffer. A common starting point is a 20:80 (v/v) mixture of acetonitrile and sodium perchlorate buffer (pH 4.8).
-
Flow Rate: Adjust the flow rate according to the column dimensions.
-
Detection: Monitor the elution at a wavelength of 220 nm or 283 nm.
-
-
Fraction Collection: Collect the fractions corresponding to the main this compound peak.
-
Solvent Removal: Combine the pure fractions and remove the organic solvent using a rotary evaporator. The remaining aqueous solution can be freeze-dried or extracted with a suitable organic solvent to recover the purified this compound.
-
Drying: Dry the final product under vacuum.
Data Presentation
The following table summarizes typical quantitative data for the purification of Nevirapine, which can be used as a benchmark for the purification of this compound.
| Purification Technique | Starting Purity (Crude) | Final Purity (HPLC) | Recovery Yield | Key Parameters |
| Recrystallization | ~95% | >99.5% | 80-90% | Solvent: Ethyl Acetate; Temperature: Cooled from reflux to 5-10°C |
| Preparative RP-HPLC | ~95% | >99.9% | 60-80% | Column: C18; Mobile Phase: Acetonitrile/Buffer |
Visualization of Workflows
Recrystallization Workflow
Caption: Workflow for the purification of this compound by recrystallization.
Preparative HPLC Workflow
Caption: Workflow for the high-purity purification of this compound using preparative HPLC.
Conclusion
The purification of synthetic this compound is a critical step in providing high-quality material for research and development. This application note has detailed two effective methods, recrystallization and preparative HPLC, for the removal of non-isotopic impurities. The choice of method will depend on the initial purity of the crude material, the desired final purity, and the scale of the purification. For all applications involving deuterated compounds, it is imperative to start with isotopically enriched synthetic precursors to ensure high deuterium incorporation in the final product. The protocols and data presented herein provide a solid foundation for researchers to develop and optimize their purification strategies for this compound and other related deuterated compounds.
References
Application Notes and Protocols for In Vivo Studies with Nevirapine-d5
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting in vivo studies with Nevirapine-d5, a deuterated analog of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Nevirapine. The inclusion of deuterium atoms in this compound can subtly alter its metabolic profile, potentially leading to a different pharmacokinetic and safety profile compared to the parent drug. These protocols are designed to thoroughly investigate these differences.
Introduction
Nevirapine is a cornerstone in the combination therapy for HIV-1 infection.[1][2] It functions by directly binding to and inhibiting the viral enzyme reverse transcriptase, a critical component in the HIV life cycle.[3][4][5] this compound, with deuterium atoms strategically placed at metabolically active sites, is a valuable tool for pharmacokinetic (PK) and metabolic studies. The heavier isotope can slow down the rate of metabolism by cytochrome P450 enzymes, primarily CYP3A4 and CYP2B6, which are responsible for the biotransformation of Nevirapine. This "kinetic isotope effect" can provide insights into the drug's metabolic pathways and inform the development of next-generation NNRTIs with improved pharmacokinetic properties.
Core Objectives of In Vivo Studies with this compound
-
To characterize the pharmacokinetic profile of this compound in a relevant animal model.
-
To compare the pharmacokinetic parameters of this compound with those of non-deuterated Nevirapine.
-
To investigate the metabolite profile of this compound and identify any differences from Nevirapine.
-
To assess the preliminary safety and tolerability of this compound.
Experimental Design and Protocols
Animal Model Selection
The choice of animal model is critical for the relevance of the study. Rodents, such as mice or rats, are commonly used for initial pharmacokinetic screening due to their well-characterized physiology and ease of handling. Non-human primates can be considered for more advanced studies to better mimic human metabolism.
Protocol 3.1: Animal Acclimatization and Housing
-
Species and Strain: Male Sprague-Dawley rats (8-10 weeks old, 250-300g).
-
Acclimatization: House the animals for at least one week before the experiment in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle).
-
Housing: House animals in individual cages with free access to standard laboratory chow and water.
Dosing and Administration
The route of administration should align with the intended clinical use of Nevirapine, which is typically oral. The dose selection should be based on previous studies with Nevirapine, adjusting for potential differences in potency or toxicity.
Protocol 3.2: Preparation and Administration of Dosing Solutions
-
Vehicle Selection: A mixture of polyethylene glycol 400 (PEG400), propylene glycol, and water (40:10:50 v/v/v) is a suitable vehicle for oral administration.
-
Dosing Solution Preparation:
-
Accurately weigh the required amount of this compound and non-deuterated Nevirapine.
-
Dissolve in the vehicle to achieve the desired final concentration (e.g., 10 mg/mL).
-
Vortex and sonicate until fully dissolved. Prepare fresh on the day of dosing.
-
-
Administration:
-
Administer a single oral dose of this compound or Nevirapine to the respective animal groups via oral gavage.
-
The dosing volume should be calculated based on the animal's body weight (e.g., 5 mL/kg).
-
Sample Collection
Blood samples are collected at various time points to characterize the absorption, distribution, metabolism, and excretion (ADME) of the drug.
Protocol 3.3: Blood Sample Collection
-
Anesthesia: Lightly anesthetize the animals using isoflurane.
-
Collection Site: Collect blood samples (approximately 200 µL) from the tail vein or saphenous vein.
-
Time Points: Collect blood at pre-dose (0 h) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Sample Processing:
-
Collect blood in tubes containing an anticoagulant (e.g., K2EDTA).
-
Centrifuge at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma to clean, labeled tubes and store at -80°C until analysis.
-
Bioanalytical Method
A validated, sensitive, and specific bioanalytical method is essential for the accurate quantification of this compound and its metabolites in plasma samples. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity.
Protocol 3.4: Quantification of this compound in Plasma by LC-MS/MS
-
Internal Standard (IS): Use a suitable internal standard, such as a different deuterated analog of Nevirapine (e.g., Nevirapine-d3) or another structurally similar compound.
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
Method Validation: Validate the method for linearity, accuracy, precision, selectivity, recovery, and matrix effect according to regulatory guidelines (e.g., FDA or EMA).
Data Presentation and Analysis
Quantitative data should be presented in a clear and concise manner to facilitate comparison between the different experimental groups.
Pharmacokinetic Parameters
Table 1: Pharmacokinetic Parameters of this compound vs. Nevirapine
| Parameter | Unit | This compound (Mean ± SD) | Nevirapine (Mean ± SD) |
| Cmax | ng/mL | [Insert Data] | [Insert Data] |
| Tmax | h | [Insert Data] | [Insert Data] |
| AUC(0-t) | ngh/mL | [Insert Data] | [Insert Data] |
| AUC(0-inf) | ngh/mL | [Insert Data] | [Insert Data] |
| t1/2 | h | [Insert Data] | [Insert Data] |
| CL/F | L/h/kg | [Insert Data] | [Insert Data] |
| Vd/F | L/kg | [Insert Data] | [Insert Data] |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration; AUC(0-inf): Area under the plasma concentration-time curve from time 0 to infinity; t1/2: Elimination half-life; CL/F: Apparent total clearance; Vd/F: Apparent volume of distribution.
Metabolite Profiling
Table 2: Relative Abundance of Major Metabolites
| Metabolite | This compound Group (Peak Area Ratio) | Nevirapine Group (Peak Area Ratio) |
| 2-hydroxynevirapine | [Insert Data] | [Insert Data] |
| 3-hydroxynevirapine | [Insert Data] | [Insert Data] |
| 8-hydroxynevirapine | [Insert Data] | [Insert Data] |
| 12-hydroxynevirapine | [Insert Data] | [Insert Data] |
Visualizations
Nevirapine Signaling Pathway
Nevirapine acts by directly inhibiting the reverse transcriptase enzyme of HIV-1. It binds to a non-nucleoside binding pocket of the enzyme, inducing a conformational change that disrupts the catalytic site and prevents the conversion of viral RNA into DNA.
Caption: Mechanism of action of this compound.
In Vivo Experimental Workflow
The following diagram illustrates the key steps in the in vivo pharmacokinetic study of this compound.
Caption: Workflow for the in vivo pharmacokinetic study.
Conclusion
This document provides a detailed framework for conducting in vivo studies with this compound. By following these protocols, researchers can obtain robust and reliable data to understand the pharmacokinetic and metabolic profile of this deuterated analog. The findings from these studies will be invaluable for the development of safer and more effective antiretroviral therapies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. ClinPGx [clinpgx.org]
- 3. What is the mechanism of Nevirapine? [synapse.patsnap.com]
- 4. Nevirapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Nevirapine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
Troubleshooting & Optimization
Technical Support Center: Nevirapine-d5 Analysis
Welcome to the Technical Support Center for Nevirapine-d5 analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the analytical challenges encountered during the quantification of this compound in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered in the bioanalysis of Nevirapine and its deuterated internal standard, this compound?
The most prevalent challenges in the bioanalysis of Nevirapine and this compound are associated with the complexity of biological matrices, which can lead to:
-
Matrix Effects: Co-eluting endogenous substances from matrices like plasma, urine, or hair can interfere with the ionization of the analyte and its internal standard in the mass spectrometer, leading to ion suppression or enhancement. This can significantly impact the accuracy and precision of the quantification.[1][2][3]
-
Low Recovery: Inefficient extraction of this compound from the biological matrix during sample preparation can result in low recovery and, consequently, poor sensitivity.
-
Analyte Stability: Degradation of this compound during sample collection, processing, or storage can lead to inaccurate quantification.[4] Factors such as temperature, pH, and enzymatic activity can influence stability.[4]
-
Isobaric Interference: The presence of metabolites or other compounds with the same nominal mass as this compound can lead to analytical interference, although the use of tandem mass spectrometry (MS/MS) largely mitigates this issue.
Q2: How can I identify and mitigate matrix effects in my this compound LC-MS/MS assay?
Matrix effects, the suppression or enhancement of the analyte signal by co-eluting matrix components, are a primary concern in LC-MS/MS bioanalysis.
Identification: A common method to assess matrix effects is the post-extraction spike method. This involves comparing the peak response of this compound spiked into an extracted blank matrix with the response of a pure standard solution at the same concentration. A significant difference indicates the presence of matrix effects.
Mitigation Strategies:
-
Sample Preparation: Employing more rigorous sample clean-up techniques like Solid-Phase Extraction (SPE) can effectively remove interfering matrix components. While simpler methods like Protein Precipitation (PPT) are faster, they may be less effective at removing phospholipids, a common source of matrix effects in plasma.
-
Chromatographic Separation: Optimizing the HPLC or UHPLC method to achieve better separation of this compound from matrix components is crucial. This can involve adjusting the mobile phase composition, gradient, or using a different column chemistry.
-
Ionization Technique: Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects for certain compounds compared to Electrospray Ionization (ESI), especially for less polar analytes.
-
Use of a Deuterated Internal Standard: The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects, as it will be similarly affected by ion suppression or enhancement as the unlabeled analyte.
Q3: What are the recommended storage and handling conditions to ensure the stability of this compound in biological samples?
Ensuring the stability of this compound in biological matrices throughout the entire analytical process is critical for reliable results.
General Recommendations:
-
Short-term Storage: For short periods (e.g., up to 24 hours), storing plasma samples at 4°C is generally acceptable.
-
Long-term Storage: For long-term storage, temperatures of -20°C or, preferably, -80°C are recommended to minimize degradation.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they can lead to analyte degradation. It is best practice to aliquot samples into single-use tubes after the first thaw. A freeze-thaw stability study, typically involving at least three cycles, should be part of the method validation.
-
Light Sensitivity: Although not extensively reported for this compound, it is good practice to protect samples from direct light, as some drugs can be light-sensitive.
Studies have shown Nevirapine to be stable in dried blood spots (DBS) and dried breast milk spots (DBMS) for at least 15 months at room temperature and -80°C.
Troubleshooting Guides
Issue: Low or Inconsistent Recovery of this compound
This guide provides a systematic approach to troubleshooting poor and variable recovery of this compound during sample preparation.
| Possible Cause | Recommended Action |
| Inefficient Extraction | Optimize the extraction method. For liquid-liquid extraction (LLE), experiment with different organic solvents and pH adjustments. For solid-phase extraction (SPE), evaluate different sorbents, wash solutions, and elution solvents. |
| Incomplete Protein Precipitation | Ensure the ratio of precipitation solvent (e.g., acetonitrile, methanol) to plasma is sufficient (typically 3:1 or 4:1). Vortex samples thoroughly and ensure adequate centrifugation time and speed to achieve a clear supernatant. |
| Analyte Adsorption | This compound may adsorb to the surfaces of collection tubes or processing plates. Using low-protein-binding polypropylene tubes can help mitigate this issue. |
| pH-dependent Extraction Efficiency | The extraction efficiency of Nevirapine can be pH-dependent. Adjust the pH of the sample to ensure the analyte is in its most non-ionized form for optimal extraction into an organic solvent. |
Issue: Poor Peak Shape or Shifting Retention Times
This section addresses common chromatographic issues observed during this compound analysis.
| Possible Cause | Recommended Action |
| Column Contamination | Buildup of matrix components on the analytical column can lead to peak tailing, splitting, or retention time shifts. Implement a robust column washing procedure after each batch. Using a guard column can also help protect the analytical column. |
| Inappropriate Mobile Phase | The pH and organic composition of the mobile phase are critical for good chromatography. Ensure the mobile phase pH is appropriate for the pKa of Nevirapine and the column chemistry. Inconsistent mobile phase preparation can also lead to retention time variability. |
| Column Degradation | Over time, the stationary phase of the column can degrade, especially when operating at extreme pH or high temperatures. If performance does not improve with washing, the column may need to be replaced. |
| Sample Solvent Effects | If the sample is reconstituted in a solvent significantly stronger than the initial mobile phase, peak distortion can occur. Whenever possible, the reconstitution solvent should be the same as or weaker than the starting mobile phase. |
Experimental Protocols
Protocol 1: Protein Precipitation for this compound in Human Plasma
This is a rapid and straightforward method for sample cleanup but may be more susceptible to matrix effects.
Materials:
-
Human plasma containing this compound
-
Internal Standard (IS) working solution
-
Acetonitrile (ACN), chilled to -20°C
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add the appropriate volume of IS working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for this compound in Human Plasma
SPE provides a cleaner extract compared to protein precipitation, thus reducing matrix effects.
Materials:
-
Human plasma containing this compound
-
Internal Standard (IS) working solution
-
SPE cartridges (e.g., Oasis HLB)
-
Conditioning solvent (e.g., Methanol)
-
Equilibration solvent (e.g., Water)
-
Wash solution (e.g., 5% Methanol in water)
-
Elution solvent (e.g., Methanol)
-
2% Phosphoric acid in water
Procedure:
-
Pre-treat 200 µL of plasma by adding the IS and diluting with 200 µL of 2% phosphoric acid in water.
-
Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Dry the cartridge under vacuum for 1 minute.
-
Elute this compound with 1 mL of methanol into a collection tube.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in 100 µL of the mobile phase for analysis.
Quantitative Data Summary
The following tables summarize typical performance data for LC-MS/MS methods for the analysis of Nevirapine, which can serve as a reference for expected performance when analyzing this compound.
Table 1: LC-MS/MS Method Parameters for Nevirapine Analysis
| Parameter | Method 1 (Hair) | Method 2 (Hair) | Method 3 (DBS/DBMS) |
| Column | BDS-C18 | Platisil ODS C18 | - |
| Mobile Phase | 50% Acetonitrile, 0.15% Acetic Acid, 4 mM Ammonium Acetate | Methanol:Water (78:22, v/v) with 1 mM Ammonium Acetate | - |
| Flow Rate | Isocratic | 500 µL/min | - |
| Ionization | ESI | APCI | - |
| MRM Transition | 267.0 > 225.9 m/z | - | - |
| Internal Standard | This compound | Nevirapine-d3 | This compound |
Table 2: Method Validation Summary for Nevirapine Analysis
| Parameter | Method 1 (Hair) | Method 2 (Hair) | Method 3 (DBS/DBMS) |
| Linearity Range | 0.25 - 100 ng/mg | - | 50 - 10,000 ng/mL |
| Accuracy | 98 - 106% | 85 - 115% | 93.3 - 113.4% |
| Precision (CV) | < 10% | < 15% | 1.9 - 12.0% |
| Recovery | > 95% | 85 - 115% | ≥ 70.7% |
Visualizations
Caption: A logical workflow for troubleshooting common issues in this compound analysis.
Caption: Key strategies for minimizing matrix effects in bioanalysis.
References
- 1. benchchem.com [benchchem.com]
- 2. LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eijppr.com [eijppr.com]
- 4. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mass Spectrometry Parameters for Nevirapine-d5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Nevirapine-d5 as an internal standard in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What are the recommended MRM transitions and mass spectrometry parameters for Nevirapine and this compound?
A1: Optimized mass spectrometry parameters are crucial for achieving sensitive and specific quantification. The following table summarizes recommended starting parameters for Multiple Reaction Monitoring (MRM) analysis of Nevirapine and its deuterated internal standard, this compound. These parameters should be optimized on your specific instrument for best performance.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Nevirapine | 267.0 | 225.9 | 40 | 25 |
| This compound | 272.0 | 227.0 | 40 | 25 |
Q2: What are the common sources of variability when using this compound as an internal standard?
A2: While deuterated internal standards are the gold standard for quantitative LC-MS/MS, several factors can introduce variability:
-
Isotopic Purity: The presence of unlabeled Nevirapine in the this compound standard can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantification (LLOQ).
-
Isotopic Exchange (Back-Exchange): Deuterium atoms on the internal standard can sometimes exchange with hydrogen atoms from the solvent or matrix. This is more likely to occur at labile positions on the molecule and can be influenced by pH and temperature. For this compound, the deuterium atoms are generally placed on metabolically stable positions to minimize this risk.
-
Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of this compound and/or the analyte, leading to inaccurate quantification.[1] Differential matrix effects between the analyte and the internal standard can be a significant source of error.
-
In-source Fragmentation: Loss of a deuterium atom from the internal standard within the mass spectrometer's ion source can generate a signal at the mass transition of the unlabeled analyte.
Q3: How can I assess and mitigate matrix effects in my Nevirapine assay?
A3: Matrix effects can be evaluated using a post-extraction spike experiment.[1] This involves comparing the response of Nevirapine and this compound in a post-extraction spiked matrix sample to their response in a neat solution. A significant difference in signal intensity indicates the presence of matrix effects.
To mitigate matrix effects:
-
Improve Chromatographic Separation: Optimize the LC method to separate Nevirapine and this compound from co-eluting matrix components.
-
Optimize Sample Preparation: Employ more rigorous sample clean-up techniques like solid-phase extraction (SPE) to remove interfering substances.[1]
-
Choice of Ionization Source: For less polar compounds like Nevirapine, Atmospheric Pressure Chemical Ionization (APCI) may be less susceptible to matrix effects compared to Electrospray Ionization (ESI).[2]
Troubleshooting Guides
This section provides solutions to specific issues that may be encountered during the analysis of this compound.
Issue 1: High Variability or Poor Precision in Quality Control (QC) Samples
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Ensure consistent and reproducible sample extraction across all samples. Automating the process can reduce variability. |
| Matrix Effects | Evaluate matrix effects as described in Q3. If present, optimize chromatography and/or sample preparation. |
| Internal Standard Issues | Verify the purity and concentration of the this compound stock solution. Assess for potential degradation or isotopic exchange. |
| Instrument Instability | Check for fluctuations in spray stability, source temperature, and gas flows. Perform system suitability tests to ensure consistent instrument performance. |
Issue 2: Inaccurate Quantification (Bias in QC Samples)
| Potential Cause | Troubleshooting Steps |
| Unlabeled Analyte in Internal Standard | Inject a high concentration of the this compound solution alone and monitor the MRM transition of Nevirapine. A significant signal indicates contamination. |
| Isotopic Exchange | Incubate this compound in the sample matrix and mobile phase under experimental conditions to check for the appearance of unlabeled Nevirapine. |
| Differential Matrix Effects | If the matrix affects the analyte and internal standard differently, this can lead to bias. Re-evaluate and optimize the sample preparation and chromatography. |
| In-source Fragmentation of Internal Standard | Optimize source conditions (e.g., cone voltage) to minimize fragmentation of this compound into the Nevirapine channel. |
| Calibration Curve Issues | Ensure the calibration range is appropriate and the curve is linear and well-defined. Use a sufficient number of calibration standards. |
Issue 3: Poor Peak Shape (Tailing, Splitting, or Broadening)
| Potential Cause | Troubleshooting Steps |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Inappropriate Injection Solvent | Ensure the injection solvent is compatible with the mobile phase. A stronger injection solvent can cause peak distortion. |
| Secondary Interactions with the Stationary Phase | Modify the mobile phase pH or additive concentration to minimize secondary interactions. |
| Extra-column Volume | Minimize the length and diameter of tubing between the injector, column, and mass spectrometer. |
Experimental Protocols
1. Sample Preparation: Protein Precipitation (PPT)
This is a rapid method suitable for initial screening but may result in more significant matrix effects.[1]
-
Materials: Human plasma, Acetonitrile (ACN), this compound internal standard (IS) solution, vortex mixer, centrifuge.
-
Procedure:
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the this compound IS working solution.
-
Add 300 µL of cold ACN to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
2. Sample Preparation: Solid-Phase Extraction (SPE)
SPE is a more effective method for removing matrix interferences.
-
Materials: Human plasma, this compound IS solution, SPE cartridges (e.g., Oasis HLB), conditioning solvent (Methanol), equilibration solvent (Water), wash solution (e.g., 5% Methanol in water), elution solvent (e.g., Methanol), collection tubes, evaporator.
-
Procedure:
-
Condition the SPE cartridge with 1 mL of Methanol followed by 1 mL of Water.
-
To 200 µL of plasma, add 20 µL of the this compound IS solution.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% Methanol in water.
-
Elute the analyte and internal standard with 1 mL of Methanol into a clean collection tube.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
3. Liquid Chromatography (LC) Method
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm) is commonly used.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration. The specific gradient profile should be optimized for your column and system.
-
Injection Volume: 5-10 µL.
Visualizations
Caption: General experimental workflow for the analysis of Nevirapine using this compound as an internal standard.
Caption: A logical troubleshooting workflow for addressing common issues in this compound analysis.
References
Technical Support Center: Chromatographic Shift of Deuterated Standards
This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering chromatographic shifts with deuterated internal standards in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is the chromatographic shift of a deuterated standard?
A chromatographic shift refers to the difference in retention time (RT) observed between an analyte and its deuterated internal standard (IS).[1] In reversed-phase chromatography, it is common for the deuterated standard to elute slightly earlier than the non-deuterated analyte.[1][2] While a small, consistent shift is often acceptable, significant or variable shifts can compromise the accuracy of analytical results.[3]
Q2: What causes the chromatographic shift of deuterated standards?
The primary cause is the "deuterium isotope effect".[1] Replacing hydrogen (¹H) with its heavier isotope, deuterium (²H or D), can lead to subtle changes in the molecule's physicochemical properties. The C-D bond is slightly shorter and stronger than the C-H bond, which can alter the molecule's polarity and lipophilicity, causing it to interact differently with the stationary phase and elute at a different time.
Q3: Why is it crucial to minimize the chromatographic shift?
Ideally, the deuterated standard should co-elute with the analyte to ensure they experience the same matrix effects during ionization in the mass spectrometer. If the analyte and the internal standard separate chromatographically, they may be subject to different levels of ion suppression or enhancement from co-eluting matrix components. This differential matrix effect can lead to inaccurate and imprecise quantification.
Q4: What factors influence the magnitude of the chromatographic shift?
Several factors can influence the degree of separation:
-
Number of Deuterium Atoms: A greater number of deuterium substitutions in a molecule can lead to a larger retention time shift.
-
Mobile Phase Composition: The organic solvent type (e.g., acetonitrile vs. methanol) and its ratio to the aqueous phase can alter the interactions with the stationary phase and affect the shift.
-
Column Temperature: Temperature can influence mobile phase viscosity and mass transfer kinetics, which can impact retention times.
-
Gradient Slope: In gradient elution, a shallower gradient may help improve the co-elution of the analyte and its deuterated standard.
Q5: Are there alternatives to deuterated standards that don't exhibit a shift?
Yes. If chromatographic shift remains a persistent issue, consider using internal standards labeled with other stable isotopes, such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N). These heavier isotopes typically do not cause a noticeable chromatographic shift, ensuring better co-elution and more reliable quantification.
Troubleshooting Guide
A systematic approach is essential when troubleshooting retention time shifts between your analyte and its deuterated internal standard.
Step 1: Confirm and Evaluate the Shift
-
Overlay Chromatograms: Visually confirm the retention time difference (ΔRT) by overlaying the chromatograms of the analyte and the deuterated standard.
-
Assess Impact: Determine if the degree of separation is significant enough to cause differential matrix effects. If the peaks are completely resolved, the internal standard may not be adequately compensating for matrix interferences.
Step 2: Method Optimization
If the shift is impacting your results, systematic optimization of the chromatographic method is necessary.
// Node Definitions ObserveShift [label="Observe RT Shift\n(Analyte vs. d-IS)", fillcolor="#FBBC05", fontcolor="#202124"]; EvaluateImpact [label="Evaluate Impact:\nIncomplete Co-elution\nLeading to Differential\nMatrix Effects?", fillcolor="#F1F3F4", fontcolor="#202124", shape=diamond, style=rounded]; OptimizeMethod [label="Optimize Chromatographic Method", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MobilePhase [label="Adjust Mobile Phase\nComposition\n(± Organic %)", fillcolor="#FFFFFF", fontcolor="#202124"]; Temperature [label="Adjust Column\nTemperature\n(± 5-10°C)", fillcolor="#FFFFFF", fontcolor="#202124"]; Gradient [label="Adjust Gradient Slope\n(Shallower)", fillcolor="#FFFFFF", fontcolor="#202124"]; CheckResolution [label="Is Co-elution Achieved?", fillcolor="#F1F3F4", fontcolor="#202124", shape=diamond, style=rounded]; AlternativeIS [label="Consider Alternative IS\n(¹³C or ¹⁵N Labeled)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FinalMethod [label="Final Validated Method", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges ObserveShift -> EvaluateImpact; EvaluateImpact -> OptimizeMethod [label="Yes"]; EvaluateImpact -> FinalMethod [label="No\n(Shift is acceptable)"]; OptimizeMethod -> MobilePhase; OptimizeMethod -> Temperature; OptimizeMethod -> Gradient; MobilePhase -> CheckResolution; Temperature -> CheckResolution; Gradient -> CheckResolution; CheckResolution -> FinalMethod [label="Yes"]; CheckResolution -> AlternativeIS [label="No"]; AlternativeIS -> FinalMethod; }
Caption: Troubleshooting workflow for chromatographic shift.
Experimental Protocols
Protocol 1: Optimizing Mobile Phase Composition
This protocol details a systematic approach to adjusting the mobile phase to minimize the retention time difference (ΔRT) between an analyte and its deuterated internal standard.
-
Establish Baseline: Using your current analytical method, inject a standard solution containing the analyte and deuterated IS. Record the retention times (RT) for both and calculate the initial ΔRT.
-
Vary Organic Solvent Ratio: Prepare a series of mobile phases by systematically varying the organic solvent percentage. For example, if your current method uses 50% acetonitrile, prepare mobile phases with 45%, 48%, 52%, and 55% acetonitrile.
-
Inject and Analyze: Equilibrate the column with each new mobile phase composition and inject the standard solution.
-
Data Analysis: For each condition, calculate the ΔRT.
-
Select Optimal Composition: Choose the mobile phase composition that results in the smallest ΔRT while maintaining acceptable peak shape and resolution from other sample components.
Protocol 2: Optimizing Column Temperature
Temperature can be a useful parameter for fine-tuning selectivity and reducing the chromatographic shift.
-
Establish Baseline: As with the mobile phase optimization, determine the initial ΔRT at your current method's column temperature.
-
Vary Temperature: Set the column oven temperature 5-10°C higher than the current setting. Allow the system to fully equilibrate.
-
Inject and Analyze: Inject the standard solution and record the retention times and ΔRT.
-
Repeat at Lower Temperature: Repeat the process with a temperature 5-10°C lower than the original setting.
-
Select Optimal Temperature: Compare the ΔRT at all three temperatures. Select the temperature that provides the best co-elution without compromising the overall chromatography.
Quantitative Data Summary
The following table presents hypothetical data illustrating how changes in chromatographic conditions can affect the retention time (RT) and the separation (ΔRT) between an analyte and its deuterated internal standard (d-IS).
| Condition | Analyte RT (min) | d-IS RT (min) | ΔRT (min) | Peak Overlap |
| Method 1: Initial | 5.42 | 5.35 | 0.07 | Partial |
| (50% Acetonitrile, 40°C) | ||||
| Method 2: Mobile Phase Adj. | 5.88 | 5.85 | 0.03 | Good |
| (48% Acetonitrile, 40°C) | ||||
| Method 3: Temperature Adj. | 5.15 | 5.13 | 0.02 | Excellent |
| (50% Acetonitrile, 50°C) | ||||
| Method 4: Combined Adj. | 5.61 | 5.60 | 0.01 | Complete |
| (48% Acetonitrile, 50°C) |
This table summarizes hypothetical data to illustrate the impact of method adjustments. Actual results will vary depending on the specific analyte, internal standard, and chromatographic system.
Logical Relationships
The choice of internal standard is a critical decision that balances various factors to ensure accurate quantification.
// Node Definitions Goal [label="Goal:\nAccurate Quantification", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; CoElution [label="Co-elution of\nAnalyte and IS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Correction [label="Effective Correction for\nMatrix Effects", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DeuteratedIS [label="Deuterated IS (d-IS)", fillcolor="#FBBC05", fontcolor="#202124"]; HeavierIS [label="¹³C or ¹⁵N Labeled IS", fillcolor="#F1F3F4", fontcolor="#202124"]; IsotopeEffect [label="Potential for\nIsotope Effect Shift", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse, style=rounded]; NoShift [label="Negligible\nIsotope Effect Shift", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse, style=rounded];
// Edges Goal -> Correction; Correction -> CoElution; CoElution -> DeuteratedIS [dir=back]; CoElution -> HeavierIS [dir=back]; DeuteratedIS -> IsotopeEffect; HeavierIS -> NoShift; IsotopeEffect -> CoElution [style=dashed, color="#EA4335", label=" Challenges"]; NoShift -> CoElution [style=dashed, color="#34A853", label=" Facilitates"]; }
Caption: Isotope choice and its impact on co-elution.
References
Technical Support Center: Enhancing Metabolic Stability of Nevirapine-d5 Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the metabolic stability of Nevirapine-d5 assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in metabolic stability assays?
A1: this compound is a deuterated form of Nevirapine, where five hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. It is commonly used as an internal standard (IS) in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), to accurately quantify Nevirapine in biological samples. The increased mass of this compound allows it to be distinguished from the non-deuterated drug, while ideally exhibiting similar chemical and physical properties.
Q2: What are the main metabolic pathways of Nevirapine?
A2: Nevirapine is extensively metabolized in the liver primarily by cytochrome P450 (CYP) enzymes. The main pathways are:
-
Hydroxylation: CYP3A4 and CYP2B6 are the major enzymes responsible for forming hydroxylated metabolites.[1] The primary metabolites are 2-, 3-, 8-, and 12-hydroxynevirapine.[1]
-
Glucuronidation: The hydroxylated metabolites are further conjugated with glucuronic acid by UGT enzymes, which facilitates their excretion in urine.[1][2]
Nevirapine is also known to be an auto-inducer of its metabolism, meaning that with chronic administration, it increases the expression of CYP3A4 and CYP2B6, leading to a shorter half-life.[3]
Q3: What is "metabolic switching," and how can it affect my this compound assay?
A3: Metabolic switching is a phenomenon where the deuteration of a specific site on a drug molecule slows down metabolism at that position, causing an increase in metabolism at other sites. For example, deuteration at the 12-position of Nevirapine has been shown to reduce the formation of 12-hydroxynevirapine. This can lead to an increase in the formation of other metabolites, such as 2- and 3-hydroxynevirapine, or an increase in glucuronide and glutathione conjugates. This can be a strategy to improve the metabolic stability of the parent drug but needs to be carefully evaluated in your assay.
Troubleshooting Guides
Issue 1: High Variability or Poor Recovery of this compound
| Possible Cause | Troubleshooting Step |
| Metabolic Instability of this compound | 1. Verify Deuteration Site: Ensure the deuterium labels on your this compound are at a metabolically stable position. If the labels are on a site prone to metabolism, you may observe loss of the deuterated standard. 2. Reduce Incubation Time: If this compound is being metabolized, shorten the incubation time in your in vitro assay to a point where the parent compound remains stable. 3. Lower Protein Concentration: Decrease the concentration of liver microsomes or hepatocytes to reduce the overall metabolic activity. |
| Non-specific Binding | 1. Check Sample Collection and Storage: Ensure proper sample handling procedures are followed to minimize binding to collection tubes or storage containers. 2. Optimize Extraction Procedure: Evaluate different protein precipitation or liquid-liquid extraction solvents to improve recovery. |
| Pipetting or Dilution Errors | 1. Calibrate Pipettes: Regularly calibrate all pipettes used for sample and standard preparation. 2. Use a Consistent Dilution Scheme: Ensure the same dilution factor is applied to all samples and standards. |
Issue 2: Inaccurate Quantification of Nevirapine
| Possible Cause | Troubleshooting Step |
| Isotopic Exchange (Back-Exchange) | 1. Evaluate pH and Temperature: Deuterium atoms can sometimes be replaced by hydrogen from the surrounding environment, especially under extreme pH or high temperatures. Assess the stability of this compound under your assay conditions (sample collection, storage, and processing). 2. Check Solvent Effects: Certain organic solvents can facilitate isotopic exchange. If you suspect this, test the stability of this compound in your extraction and mobile phase solvents. |
| Differential Matrix Effects | 1. Co-elution of Analyte and IS: Ensure that Nevirapine and this compound co-elute chromatographically. Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts. Adjust your chromatographic method (e.g., gradient, flow rate) to achieve co-elution. 2. Matrix Effect Assessment: Perform a post-extraction addition experiment to determine if the sample matrix is suppressing or enhancing the ionization of the analyte and internal standard differently. |
| Purity of Internal Standard | 1. Check for Unlabeled Nevirapine: Your this compound internal standard may contain a small amount of unlabeled Nevirapine as an impurity. This will lead to an overestimation of the Nevirapine concentration. Analyze a solution of the internal standard alone to check for the presence of the unlabeled analyte. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Nevirapine
| Parameter | Single Dose | Multiple Dosing (Steady State) | Reference |
| Half-life (t½) | ~45 hours | ~25-30 hours | |
| Apparent Oral Clearance (CL/F) | Not specified | Increases 1.5- to 2-fold from single dose |
Table 2: Steady-State Plasma Concentrations of Nevirapine and its Major Metabolites
| Compound | Geometric Mean Concentration (ng/mL) | Reference |
| Nevirapine | 4700 (trough concentration) | |
| 2-hydroxynevirapine | 186 | |
| 3-hydroxynevirapine | 646 | |
| 12-hydroxynevirapine | 483 | |
| 8-hydroxynevirapine | 29 | |
| 4-carboxynevirapine | 18 |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
-
Prepare Reagents:
-
Nevirapine and this compound stock solutions (e.g., 1 mM in DMSO).
-
Human Liver Microsomes (e.g., 20 mg/mL stock).
-
Phosphate buffer (0.1 M, pH 7.4).
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard if different from this compound).
-
-
Incubation:
-
Pre-warm a solution of HLM in phosphate buffer to 37°C.
-
Add Nevirapine or this compound to the HLM solution to a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Sample Processing:
-
Quench the reaction by adding the aliquot to the ice-cold acetonitrile solution.
-
Vortex and centrifuge to precipitate the proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to determine the remaining concentration of Nevirapine or this compound at each time point.
-
-
Data Analysis:
-
Plot the natural log of the percentage of remaining parent compound versus time.
-
Determine the slope of the linear portion of the curve to calculate the degradation rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein).
-
Visualizations
Caption: Major metabolic pathways of Nevirapine.
Caption: Troubleshooting workflow for inaccurate this compound assays.
References
Technical Support Center: Overcoming Matrix Effects in Nevirapine-d5 Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with matrix effects in the quantification of Nevirapine and its deuterated internal standard, Nevirapine-d5, using LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as Nevirapine, by co-eluting compounds from the biological matrix (e.g., plasma, urine).[1] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which compromises the accuracy, precision, and sensitivity of the LC-MS/MS assay.[1][2][3][4] Endogenous phospholipids in plasma are a common cause of ion suppression in Nevirapine analysis.
Q2: How can I determine if my assay is experiencing matrix effects?
A2: The presence of matrix effects can be evaluated using the post-extraction spike method. This involves comparing the peak area response of Nevirapine spiked into an extracted blank matrix with the response of Nevirapine in a neat solution at the same concentration. A significant difference between the two signals indicates the presence of matrix effects. Regulatory guidelines often recommend assessing matrix effects across multiple lots of the biological matrix. Another qualitative method is post-column infusion, where a constant flow of the analyte is introduced into the mass spectrometer, and a blank extracted matrix is injected. Any fluctuation in the baseline signal of the analyte corresponds to regions of ion suppression or enhancement.
Q3: How does using this compound as an internal standard help mitigate matrix effects?
A3: this compound is a stable isotope-labeled internal standard (SIL-IS). Since it is chemically and structurally almost identical to Nevirapine, it co-elutes during chromatography and experiences nearly the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal (Nevirapine) to the internal standard signal (this compound), variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.
Q4: Can matrix effects still be an issue even when using a deuterated internal standard like this compound?
A4: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects. A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic separation between the analyte and the deuterated internal standard. If this separation causes them to elute in regions with different levels of ion suppression, it can lead to inaccurate quantification. Therefore, ensuring complete co-elution of the analyte and internal standard is critical.
Q5: What are the most effective strategies to reduce or eliminate matrix effects?
A5: A multi-pronged approach is often the most effective. Key strategies include:
-
Optimization of Sample Preparation: This is generally the most effective way to reduce matrix effects by removing interfering endogenous components before LC-MS/MS analysis. Common techniques include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
-
Chromatographic Separation: Modifying chromatographic conditions, such as the mobile phase composition, gradient, and column chemistry, can help separate Nevirapine from co-eluting interferences.
-
Choice of Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects than Electrospray Ionization (ESI), especially for less polar compounds. Switching from positive to negative ionization mode in ESI can also sometimes help, as fewer matrix components may be ionized.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution(s) |
| Poor Reproducibility of Analyte/IS Ratio | Inconsistent sample cleanup leading to variable matrix effects between samples. | Refine the sample preparation protocol (e.g., optimize SPE wash/elution steps, try a different LLE solvent) for better consistency. |
| Analyte and internal standard are not co-eluting perfectly. | Adjust chromatographic conditions (e.g., gradient, column chemistry) to ensure complete overlap of analyte and IS peaks. Consider a different deuterated internal standard if co-elution cannot be achieved. | |
| Significant Ion Suppression or Enhancement | Inefficient removal of matrix components like phospholipids. | Switch to a more rigorous sample preparation technique. SPE is often more effective at removing interferences than PPT or LLE. Consider phospholipid removal plates or cartridges. |
| Sub-optimal LC-MS conditions. | Optimize the LC gradient to better resolve the analyte from interfering matrix components. Adjust ion source parameters (e.g., temperature, gas flow) to minimize matrix effects. | |
| Poor Peak Shape or Tailing | Co-eluting matrix components interfering with chromatography. | Optimize the HPLC gradient to improve separation. Evaluate a different stationary phase (e.g., C18, Phenyl-Hexyl). Ensure the mobile phase pH is appropriate for Nevirapine. |
| Unexpectedly High or Low Analyte Concentrations | Carryover from a high concentration sample to a subsequent low concentration sample. | Optimize the autosampler wash procedure and inject a blank sample after high concentration samples to check for carryover. |
| Inaccurate internal standard concentration. | Carefully reprepare the internal standard solution and verify its concentration. |
Experimental Protocols
Below are detailed methodologies for common sample preparation techniques used in Nevirapine analysis.
Protein Precipitation (PPT)
This is a rapid but often less clean method that may result in significant matrix effects.
-
Materials: Plasma sample, this compound internal standard (IS) solution, cold acetonitrile (ACN).
-
Procedure:
-
Pipette 100 µL of the plasma sample into a microcentrifuge tube.
-
Add 20 µL of the IS solution.
-
Add 300 µL of cold ACN to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
-
Liquid-Liquid Extraction (LLE)
LLE generally provides a cleaner extract compared to PPT.
-
Materials: Plasma sample, IS solution, an alkaline buffer (e.g., 0.1 M NaOH), an immiscible organic solvent (e.g., methyl tert-butyl ether - MTBE).
-
Procedure:
-
To 200 µL of plasma, add 20 µL of IS and 50 µL of 0.1 M NaOH.
-
Add 1 mL of MTBE.
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 x g for 10 minutes.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for injection.
-
Solid-Phase Extraction (SPE)
SPE is highly effective for removing matrix interferences.
-
Materials: Plasma sample, IS solution, SPE cartridges (e.g., Oasis HLB), conditioning solvent (methanol), equilibration solvent (water), wash solution (e.g., 5% methanol in water), elution solvent (e.g., methanol).
-
Procedure:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Pre-treat 200 µL of plasma by adding 20 µL of IS and diluting with 200 µL of 2% phosphoric acid in water.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Dry the cartridge for 1 minute.
-
Elute Nevirapine with 1 mL of methanol into a clean collection tube.
-
Evaporate the eluate to dryness.
-
Reconstitute in 100 µL of mobile phase for analysis.
-
Quantitative Data Summary
The following tables summarize performance data from various studies on Nevirapine analysis, which can serve as a reference for expected outcomes.
Table 1: Recovery and Matrix Effect Data for Nevirapine
| Parameter | DBS | DBMS | Reference |
| Mean Recovery (%) | ≥70.7 | ≥70.7 | |
| Mean Matrix Effect | ≤1.04 | ≤1.04 |
Table 2: Precision and Accuracy Data for Nevirapine
| Parameter | Value | Reference |
| Accuracy Range (%) | 93.3 - 113.4 | |
| Precision Range (%CV) | 1.9 - 12.0 |
Table 3: Method Performance for Nevirapine in Hair
| Parameter | Value | Reference |
| Recovery Range (%) | 85 - 115 | |
| Intra-day and Inter-day CV (%) | < 15 |
Visualized Workflows
Caption: Common sample preparation workflows for LC-MS/MS bioanalysis of Nevirapine.
Caption: Troubleshooting workflow for identifying and mitigating matrix effects.
References
Technical Support Center: Purity Issues with Synthetic Nevirapine-d5
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding purity issues encountered during the synthesis and analysis of Nevirapine-d5. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific experimental issues you might encounter with synthetic this compound in a question-and-answer format.
Question 1: I see an unexpected peak in my HPLC chromatogram when analyzing my synthesized this compound. How can I identify it?
Answer:
An unexpected peak in your HPLC chromatogram could be a starting material, a reagent, a byproduct of the synthesis, or a degradation product. Here is a systematic approach to identify the unknown peak:
-
Review the Synthesis Pathway: Examine the synthetic route of this compound. Common impurities can arise from starting materials like 2-chloro-N-(2-chloro-4-methyl-3-pyridyl)-3-pyridine carboxamide or cyclopropylamine, or byproducts from the cyclization step.[1]
-
Mass Spectrometry (MS) Analysis: The most effective initial step is to perform LC-MS analysis. The mass-to-charge ratio (m/z) of the unknown peak can provide its molecular weight. Comparing this to the molecular weights of potential impurities can lead to a preliminary identification.
-
Forced Degradation Studies: To determine if the impurity is a degradation product, subject your this compound sample to stress conditions such as acidic, basic, oxidative, and thermal stress.[2][3] If the peak intensity increases under any of these conditions, it is likely a degradation product.
-
High-Resolution Mass Spectrometry (HRMS) and NMR Spectroscopy: For definitive structural elucidation, isolate the impurity using preparative HPLC and subject it to HRMS to determine its elemental composition and 1H and 13C NMR for structural confirmation.[2][4]
Question 2: My mass spectrometry results for this compound show a cluster of peaks around the expected molecular weight. What could be the cause?
Answer:
This is a common observation when working with deuterated compounds and can be attributed to:
-
Incomplete Deuteration: The synthesis of this compound may not have gone to completion, resulting in a mixture of molecules with varying numbers of deuterium atoms (d0 to d5). Each of these will have a different molecular weight, leading to a cluster of peaks in the mass spectrum.
-
Isotopic Scrambling: Depending on the synthetic method, the deuterium atoms may have been incorporated at positions other than the intended ones, or there may have been some back-exchange with hydrogen atoms.
To confirm the isotopic purity and distribution, you can use high-resolution mass spectrometry to resolve the different deuterated species. 1H and 2H NMR spectroscopy can also be employed to determine the specific sites and extent of deuteration.
Question 3: The purity of my synthesized this compound is lower than expected after purification. What purification strategies can I employ?
Answer:
If standard purification methods are not yielding the desired purity, consider the following strategies:
-
Recrystallization: Nevirapine is a crystalline solid. Recrystallization from a suitable solvent system can be a highly effective method for removing minor impurities. Experiment with different solvents to find the optimal conditions.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For challenging separations, preparative HPLC offers high resolving power to isolate the desired this compound from closely related impurities.
-
Column Chromatography: Flash column chromatography using silica gel is a standard technique for purifying organic compounds. A careful selection of the eluent system is crucial for achieving good separation.
Frequently Asked Questions (FAQs)
Q1: What are the common process-related impurities in the synthesis of Nevirapine?
A1: Common process-related impurities in Nevirapine synthesis can include starting materials and byproducts from intermediate steps. Some known impurities are listed in the table below. While this data is for non-deuterated Nevirapine, similar impurities can be expected in the synthesis of this compound.
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) |
| Nevirapine Impurity A | C14H14N4O | 254.29 |
| Nevirapine Impurity B | C12H10N4O | 226.23 |
| Nevirapine Impurity C | C15H16N4O | 268.3 |
| Nevirapine Impurity D | C30H26N8O2 | 530.59 |
| 3-Amino-2-chloro-4-methylpyridine | C6H7ClN2 | 142.59 |
| N-(2-Chloro-4-methylpyridin-3-yl)-2-(cyclopropylamino)nicotinamide | C15H15ClN4O | 302.76 |
| 2-Chloronicotinic Acid | C6H4ClNO2 | 157.55 |
Q2: What are the typical degradation products of Nevirapine under stress conditions?
A2: Nevirapine is known to degrade under acidic and thermal stress. One identified acid degradation product is 2-(3-Amino-4-methylpyridin-2-ylamino)nicotinic acid. Forced degradation studies are recommended to identify the specific degradation profile of your this compound sample.
| Stress Condition | Potential Degradation Products |
| Acid Hydrolysis | 2-(3-Amino-4-methylpyridin-2-ylamino)nicotinic acid |
| Thermal Degradation | Nevirapine related compounds A and C |
| Oxidative Degradation | Formation of quinone-imine and spiro derivatives from hydroxylated metabolites |
Q3: What are the recommended analytical methods for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common method for purity assessment. For impurity identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective. Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for confirming the structure and isotopic labeling of this compound.
Experimental Protocols
Protocol 1: HPLC Method for Purity Analysis of Nevirapine
This protocol is based on a published method for Nevirapine and can be adapted for this compound.
-
Instrumentation: HPLC system with a UV-VIS detector.
-
Column: Kromasil C18 (150 mm × 4.6 mm, 3.5 µm particle size).
-
Mobile Phase: A mixture of 20% acetonitrile and 80% sodium perchlorate buffer (pH 4.8).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
Sample Preparation: Dissolve 50 mg of the this compound sample in 100 mL of acetonitrile to obtain a concentration of 500 µg/mL.
Protocol 2: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to assess the stability of this compound.
-
Acid Degradation: Dissolve 50 mg of this compound in 100 mL of 0.1 N HCl and heat at 40°C.
-
Base Degradation: Dissolve 50 mg of this compound in 100 mL of 0.1 N NaOH and heat at 40°C.
-
Oxidative Degradation: Dissolve 50 mg of this compound in 50 mL of 30% H2O2 and dilute to 100 mL.
-
Thermal Degradation: Expose the solid drug to heat.
-
Analysis: Analyze the stressed samples by HPLC to observe any degradation peaks.
Visualizations
Caption: Workflow for identifying unknown impurities in this compound.
Caption: Troubleshooting isotopic purity issues in this compound.
References
Technical Support Center: Stability of Nevirapine-d5 Internal Standard
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability testing of Nevirapine-d5 as an internal standard in analytical assays.
Frequently Asked Questions (FAQs)
Q1: Why is stability testing for this compound as an internal standard crucial for my bioanalysis?
A1: Stability testing ensures that the concentration of this compound remains constant throughout the entire analytical process, from sample collection to final analysis.[1] Degradation of the internal standard can lead to inaccurate and unreliable quantification of the target analyte.[2] Stable isotope-labeled internal standards like this compound are preferred because they have nearly identical physicochemical properties to the analyte, allowing for effective compensation for variability during sample preparation, chromatography, and ionization.[3][4]
Q2: What are the essential stability tests to perform for this compound?
A2: The key stability assessments for this compound in a biological matrix include:
-
Freeze-Thaw Stability: Evaluates the stability of the internal standard after repeated cycles of freezing and thawing.[5]
-
Bench-Top (Short-Term) Stability: Assesses stability at room temperature for a duration that mirrors the sample handling and preparation time.
-
Long-Term Stability: Determines the stability of the internal standard under prolonged storage conditions (e.g., -20°C or -80°C).
-
Autosampler (Post-Preparative) Stability: Evaluates the stability of the processed samples while they are in the autosampler awaiting injection.
-
Stock and Working Solution Stability: Confirms the stability of the this compound stock and working solutions under their specific storage conditions.
Q3: What are the acceptance criteria for stability tests?
A3: For stability to be confirmed, the mean concentration of the quality control (QC) samples at each concentration level should be within ±15% of the nominal concentration.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High variability in this compound peak area across a run. | Inconsistent sample preparation, instrumental drift, or matrix effects. | Ensure consistent pipetting and extraction procedures. Review instrument performance and consider re-equilibration. Evaluate for matrix effects by comparing the response in matrix versus neat solution. |
| Decreasing this compound response over the analytical run. | Degradation in the autosampler, or adsorption to vials or tubing. | Confirm autosampler stability by re-injecting samples from the beginning of the run at the end. Use silanized vials to minimize adsorption. Ensure the autosampler temperature is maintained as per the validated method. |
| This compound signal detected in blank samples. | Carryover from a previous high-concentration sample, or contamination of the LC-MS system. | Inject blank solvent after high-concentration samples to check for carryover. Implement a robust needle and injection port washing procedure. If contamination is suspected, clean the ion source and other relevant MS components. |
| Inaccurate quantification of the analyte. | Degradation of the this compound stock or working solutions. Isotopic exchange (back-exchange of deuterium with hydrogen). | Prepare fresh stock and working solutions and re-run the analysis. Evaluate the stability of the internal standard in the solvent by incubating it and re-analyzing to check for any increase in the unlabeled analyte signal. |
| Poor peak shape for this compound. | Column degradation, incompatible injection solvent, or issues with the mobile phase. | Check the column performance and replace if necessary. Ensure the injection solvent is not significantly stronger than the mobile phase. Confirm the mobile phase composition and pH are correct. |
Experimental Protocols
Stock and Working Solution Stability
Objective: To assess the stability of this compound in its stock and working solutions under defined storage conditions.
Methodology:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., methanol or acetonitrile).
-
From the stock solution, prepare working solutions at concentrations relevant to the assay.
-
Divide the solutions into two sets. Store one set at the intended storage temperature (e.g., 2-8°C) and the other at room temperature.
-
At predetermined time points (e.g., 0, 24, 48 hours), analyze the solutions.
-
Compare the response of the stored solutions to a freshly prepared solution. The deviation should be within acceptable limits (typically ±10%).
Freeze-Thaw Stability
Objective: To determine the stability of this compound in a biological matrix after repeated freeze-thaw cycles.
Methodology:
-
Spike a blank biological matrix with this compound at low and high quality control (LQC and HQC) concentrations.
-
Prepare at least three aliquots for each concentration level.
-
Freeze the samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.
-
Thaw the samples completely at room temperature.
-
Repeat this freeze-thaw cycle for a minimum of three cycles.
-
After the final cycle, process and analyze the samples against a freshly prepared calibration curve.
-
The mean concentration of the freeze-thaw samples should be within ±15% of the nominal concentration.
Bench-Top (Short-Term) Stability
Objective: To evaluate the stability of this compound in a biological matrix at room temperature.
Methodology:
-
Spike a blank biological matrix with this compound at LQC and HQC concentrations.
-
Leave the samples on the bench at room temperature for a period that equals or exceeds the expected sample handling and preparation time (e.g., 4, 8, or 24 hours).
-
At the end of the period, process and analyze the samples against a freshly prepared calibration curve.
-
The mean concentration of the bench-top stability samples should be within ±15% of the nominal concentration.
Long-Term Stability
Objective: To assess the stability of this compound in a biological matrix over an extended storage period.
Methodology:
-
Spike a blank biological matrix with this compound at LQC and HQC concentrations.
-
Store the samples at the intended long-term storage temperature (e.g., -20°C or -80°C).
-
At specified time intervals (e.g., 1, 3, 6, and 12 months), retrieve a set of samples.
-
Thaw the samples, process, and analyze them against a freshly prepared calibration curve.
-
The mean concentration of the long-term stability samples should be within ±15% of the nominal concentration.
Stability Data Summary
The following tables summarize representative stability data for this compound.
Table 1: Working Solution Stability of this compound
| Concentration Level | Storage Duration (hours) | Storage Temperature | Stability (%) |
| LQC | 40.43 | Room Temperature | 101.41 |
| HQC | 40.43 | Room Temperature | 101.93 |
Table 2: Autosampler Stability of this compound
| Concentration Level | Storage Duration (hours) | Storage Temperature | Stability (%) |
| LQC | 45.10 | 10°C | 90.84 |
| HQC | 45.10 | 10°C | 99.32 |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for conducting stability testing of this compound as an internal standard.
References
- 1. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ask.pharmaguideline.com [ask.pharmaguideline.com]
Technical Support Center: Refinement of Extraction Protocols for Nevirapine-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining extraction protocols for Nevirapine-d5 from biological matrices.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low Analyte Recovery | Incomplete Protein Precipitation: Insufficient precipitating agent or inadequate vortexing. | - Ensure the ratio of organic solvent to plasma is optimal (typically 3:1 v/v for acetonitrile).- Vortex samples thoroughly for at least 1-2 minutes to ensure complete protein denaturation.[1][2]- Consider using cold acetonitrile to enhance protein precipitation.[1] |
| Inefficient Solid-Phase Extraction (SPE) Elution: Incorrect elution solvent or insufficient solvent volume. | - Optimize the elution solvent. A common choice is methanol or a mixture of methanol and acetonitrile.[3]- Ensure the elution solvent volume is adequate to completely elute the analyte from the SPE cartridge. | |
| Suboptimal Liquid-Liquid Extraction (LLE) Parameters: Incorrect extraction solvent, pH, or insufficient mixing. | - Select an appropriate organic solvent for extraction.[4]- Adjust the sample pH to ensure this compound is in a non-ionized form for efficient extraction into the organic phase.- Vortex or shake vigorously for a sufficient duration to maximize partitioning. | |
| High Matrix Effects / Ion Suppression | Co-elution of Endogenous Components: Inadequate chromatographic separation or insufficient sample cleanup. | - Modify the HPLC/LC-MS gradient to better separate this compound from interfering matrix components.- Employ a more rigorous sample cleanup method, such as SPE, to remove phospholipids and other interfering substances.- Electrospray ionization (ESI) can be more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI). Consider using APCI if ESI shows significant suppression. |
| High Concentration of Salts or Lipids: Incomplete removal of biological salts or lipids during extraction. | - For protein precipitation, ensure complete removal of the protein pellet.- In LLE, a back-extraction step with an aqueous solution can help remove salts.- For lipemic samples, consider a lipid removal step or dilution of the sample. | |
| Inconsistent Internal Standard (IS) Response | Variability in Extraction Efficiency: Inconsistent sample handling or extraction procedure. | - Ensure precise and consistent pipetting of the internal standard and sample volumes.- Standardize vortexing/shaking times and centrifugation speeds for all samples. |
| Degradation of Internal Standard: Instability of this compound in the sample matrix or during processing. | - Verify the stability of this compound under the storage and processing conditions used.- Prepare fresh internal standard working solutions regularly. | |
| Matrix Effects on the Internal Standard: Differential matrix effects between the analyte and the internal standard. | - A stable isotope-labeled internal standard like this compound is expected to have similar ionization behavior to the analyte, minimizing differential matrix effects.- If significant variability persists, investigate the specific matrix components causing the issue. | |
| Poor Peak Shape in Chromatography | Sample Solvent Incompatibility: The final sample solvent is too strong compared to the mobile phase starting conditions. | - Evaporate the extraction solvent to dryness and reconstitute the residue in a solvent that is weak or identical to the initial mobile phase. |
| Column Overload: Injecting too high a concentration of the analyte. | - Dilute the sample prior to injection. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and cost-effective method for this compound extraction?
A1: Protein precipitation is a widely used, simple, and cost-effective method for extracting Nevirapine and its internal standards from plasma. It involves adding a cold organic solvent, typically acetonitrile, to the plasma sample to precipitate proteins, followed by centrifugation to separate the supernatant containing the analyte.
Q2: When should I consider using Solid-Phase Extraction (SPE) over other methods?
A2: SPE is recommended when a cleaner sample extract is required, especially for complex matrices or when low detection limits are necessary. It provides more effective removal of interfering endogenous components, which can reduce matrix effects and improve assay sensitivity.
Q3: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?
A3: To minimize matrix effects, consider the following:
-
Optimize Sample Cleanup: Use a more selective extraction method like SPE.
-
Chromatographic Separation: Adjust your LC gradient to ensure this compound does not co-elute with major matrix components.
-
Change Ionization Source: If using ESI, switching to APCI may reduce susceptibility to matrix effects.
-
Dilution: Diluting the sample can sometimes mitigate matrix effects, but this may compromise sensitivity.
Q4: What are acceptable recovery and precision values for a validated bioanalytical method for Nevirapine?
A4: For a validated method, the mean recovery of the analyte should be consistent and reproducible. While specific values can vary, recoveries are often aimed to be high and consistent across different concentration levels. According to FDA guidelines, the precision, expressed as the coefficient of variation (%CV), should be within 15% for quality control samples, and the accuracy should be within ±15% of the nominal concentration. For the lower limit of quantification (LLOQ), a precision of ≤20% and accuracy of ±20% is generally accepted.
Q5: Can I use a different internal standard for Nevirapine analysis?
A5: While other compounds have been used as internal standards, a stable isotope-labeled internal standard such as this compound is highly recommended. This is because it has nearly identical physicochemical properties to the analyte, ensuring it behaves similarly during extraction and ionization, which helps to accurately compensate for matrix effects and variability in the analytical process.
Data Presentation: Quantitative Extraction Performance
Table 1: Reported Recovery and Matrix Effect Data for Nevirapine Extraction
| Extraction Method | Matrix | Analyte/IS | Mean Recovery (%) | Matrix Effect | Reference |
| Automated Extraction | Dried Blood Spots | Nevirapine | 70 ± 6% | Consistent across donors | |
| Protein Precipitation | Plasma | Nevirapine | 98.8 - 114% | No interference observed | |
| Solid-Phase Extraction | Plasma | Nevirapine | 88% | Not specified | |
| SPE with DLLME-SFO | Plasma | Nevirapine | 93.7 - 105.4% | Not specified | |
| Method Comparison | Dried Blood & Breast Milk Spots | Nevirapine | ≥70.7% | ≤1.04 |
Experimental Protocols
Protocol 1: Protein Precipitation using Acetonitrile
This protocol is adapted from methodologies for Nevirapine extraction from plasma.
-
Sample Preparation:
-
Pipette 200 µL of plasma sample into a microcentrifuge tube.
-
Add 50 µL of this compound internal standard working solution.
-
-
Precipitation:
-
Add 600 µL of cold acetonitrile to the tube.
-
Vortex the mixture vigorously for 2 minutes to ensure complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the tube at 10,000 x g for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 50:50 methanol:water).
-
Vortex for 30 seconds.
-
-
Analysis:
-
Transfer the reconstituted sample to an HPLC vial for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE)
This is a general protocol for SPE of Nevirapine from plasma.
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
-
Sample Loading:
-
Pre-treat 500 µL of plasma with the internal standard.
-
Dilute the plasma sample with 500 µL of a suitable buffer (e.g., phosphate buffer).
-
Load the diluted sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove interferences.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Visualizations
Caption: General workflow for this compound extraction from plasma.
Caption: Troubleshooting decision tree for this compound extraction.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Determination of lopinavir and nevirapine by high-performance liquid chromatography after solid-phase extraction: application for the assessment of their transplacental passage at delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. QbD-oriented development and validation of a bioanalytical method for nevirapine with enhanced liquid-liquid extraction and chromatographic separation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Validated Analytical Methods for Nevirapine-d5 Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of validated analytical methods for the quantification of Nevirapine and its deuterated internal standard, Nevirapine-d5. The primary techniques discussed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). This document aims to assist researchers in selecting the most appropriate method for their specific bioanalytical needs by presenting objective performance data and detailed experimental protocols.
Methodology Comparison
The quantification of Nevirapine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. While both LC-MS/MS and HPLC-UV methods have been successfully validated, they offer different levels of sensitivity, selectivity, and complexity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for bioanalysis due to its high sensitivity and selectivity. This technique allows for the accurate quantification of low drug concentrations in complex biological matrices like plasma, dried blood spots, and hair.[1][2][3] The use of a stable isotope-labeled internal standard, such as this compound, is standard practice in LC-MS/MS assays to correct for matrix effects and variations in sample processing.[1][4]
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a more accessible and cost-effective alternative to LC-MS/MS. While generally less sensitive than mass spectrometry, modern HPLC systems can achieve the necessary quantification limits for therapeutic drug monitoring of Nevirapine. Method development often focuses on optimizing chromatographic separation and sample preparation to minimize interferences from endogenous components.
Performance Characteristics
The following tables summarize the performance characteristics of various validated methods for Nevirapine quantification. Data has been compiled from multiple studies to provide a comprehensive overview.
Table 1: LC-MS/MS Method Performance
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Matrix | Dried Blood Spots, Dried Breast Milk Spots | Human Plasma | Human Plasma | Human Plasma |
| Internal Standard | This compound | This compound | Not Specified | Stable Isotope Labeled IS |
| Linearity Range (ng/mL) | 50 - 10,000 | 37.5 - 5991 | 25 - 10,000 | 73 - 14,680 |
| Accuracy (%) | 93.3 - 113.4 | 99.33 | < 10% CV | Within ±15% |
| Precision (%CV) | 1.9 - 12.0 | 1.03 | < 10% | Within ±15% |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 50 | 37.5 | 25 | 73 |
| Recovery (%) | ≥70.7 | Not Specified | 92.4 | ≥76 |
Table 2: HPLC-UV Method Performance
| Parameter | Method 1 | Method 2 | Method 3 |
| Matrix | Human Plasma | Tablets | Human Plasma |
| Internal Standard | Indinavir | Not Applicable | Not Specified |
| Linearity Range (ng/mL) | 500 - 15,000 | 20,000 - 60,000 | 10 - 10,000 |
| Accuracy (%) | -9.70 to +12.0 | 99.83 - 100.73 | Not Specified |
| Precision (%CV) | < 9.69 | Not Specified | < 9% |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 500 | 90 | 10 |
| Recovery (%) | 98.8 - 114 | Not Specified | 94 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
LC-MS/MS Method for Nevirapine in Human Plasma
This protocol is a representative example of a validated LC-MS/MS method for the quantification of Nevirapine in human plasma, using this compound as an internal standard.
1. Sample Preparation (Solid Phase Extraction - SPE)
-
To 300 µL of human plasma, add the internal standard (this compound).
-
Perform solid-phase extraction for sample clean-up and concentration.
-
Elute the analytes and evaporate the eluent to dryness.
-
Reconstitute the residue in the mobile phase for injection.
2. Liquid Chromatography
-
Column: Reverse phase C18 column (e.g., Hypurity C18, 100 mm × 4.6 mm, 5.0 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.
-
Flow Rate: 400 µL/min.
-
Injection Volume: 10 µL.
-
Total Run Time: 5 minutes.
3. Mass Spectrometry
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Precursor → Product Ion Transitions:
-
Nevirapine: m/z 267 → 226
-
This compound: Specific transition for the deuterated standard is monitored.
-
References
- 1. Validation and clinical application of a method to quantify nevirapine in dried blood spots and dried breast milk spots - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An LC-MS-MS method for the determination of nevirapine, a non-nucleoside reverse transcriptase inhibitor, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Bioanalytical Cross-Validation of Nevirapine and its Deuterated Analog, Nevirapine-d5
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Nevirapine, a non-nucleoside reverse transcriptase inhibitor, with a focus on assays utilizing its deuterated internal standard, Nevirapine-d5. The use of a stable isotope-labeled internal standard like this compound is a cornerstone of robust bioanalytical method development, ensuring high precision and accuracy in pharmacokinetic and therapeutic drug monitoring studies. This document is intended for researchers, scientists, and drug development professionals.
Performance Characteristics of Nevirapine Assays Using this compound
The following tables summarize the quantitative performance data from validated bioanalytical methods for Nevirapine. These assays employ Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique for the quantification of small molecules in complex biological matrices. The data presented here is crucial for evaluating the reliability and suitability of these methods for clinical and research applications.
| Parameter | Method 1: LC-MS/MS in Human Plasma | Method 2: LC-MS/MS in Dried Blood and Breast Milk Spots |
| Linearity Range (ng/mL) | 37.51 - 5991.05 | 50 - 10000 |
| Correlation Coefficient (r²) | > 0.99 | 0.997 (DBS), 0.998 (DBMS) |
| Accuracy (%) | 98.35 - 101.84 | 93.3 - 113.4 |
| Precision (%CV) | 1.03 - 2.31 | 1.9 - 12.0 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 37.5080 | 50 |
| Recovery (%) | Not Reported | ≥70.7 |
| Matrix Effect | Not Reported | ≤1.04 |
DBS: Dried Blood Spots, DBMS: Dried Breast Milk Spots
Experimental Protocols
Detailed methodologies are essential for the replication and validation of bioanalytical assays. Below are the key experimental protocols for the quantification of Nevirapine using this compound as an internal standard.
Method 1: LC-MS/MS for Nevirapine in Human Plasma
-
Sample Preparation: Solid phase extraction (SPE) was utilized to isolate Nevirapine and its internal standard, this compound, from 300 µL of human plasma.[1]
-
Chromatographic Separation: A Hypurity C18 column (100 mm × 4.6 mm, 5.0 µm) was used for the chromatographic separation of the analytes.[1]
-
Mass Spectrometric Detection: Detection was performed using a tandem mass spectrometer. The specific precursor and product ions monitored for Nevirapine and this compound were not detailed in the available literature.
Method 2: LC-MS/MS for Nevirapine in Dried Blood and Breast Milk Spots
-
Sample Preparation: Dried blood spots (DBS) and dried breast milk spots (DBMS) were prepared from 50 µL and 30 µL of spiked whole blood and human breast milk, respectively.[2]
-
Chromatographic Separation: A reverse-phase C18 column was used with a solvent gradient program. The mobile phase consisted of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) at a flow rate of 400 µL/min.[2]
-
Mass Spectrometric Detection: A TSQ Quantum Access triple quadrupole mass spectrometer operating in positive ionization mode was used for detection. The precursor ions ([M+H]⁺) for Nevirapine and this compound were monitored.[2]
Workflow for Bioanalytical Method Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of a bioanalytical method between two different laboratories or for comparing different methods. This process ensures consistency and reliability of results across different sites or techniques.
References
A Comparative Analysis of Nevirapine and Nevirapine-d5 Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic profiles of the non-nucleoside reverse transcriptase inhibitor Nevirapine and its deuterated isotopologue, Nevirapine-d5. The strategic replacement of hydrogen with deuterium atoms in drug molecules, a process known as deuteration, can significantly alter their metabolic fate, potentially leading to an improved pharmacokinetic and safety profile. This guide summarizes key quantitative data, details the experimental protocols used to obtain this data, and visualizes the metabolic pathways to facilitate a clear understanding of the metabolic differences between these two compounds.
Executive Summary
Nevirapine is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP3A4 and CYP2B6, to several hydroxylated metabolites.[1][2] The major metabolic pathways involve hydroxylation at the 2, 3, 8, and 12 positions.[1][2] Deuteration of Nevirapine at the 12-methyl position (this compound or 12-d3-NVP) has been investigated as a strategy to alter its metabolism, particularly to reduce the formation of metabolites linked to adverse drug reactions.
This comparison reveals that deuteration at the 12-position leads to a notable shift in the metabolic pathway of Nevirapine. While the formation of the 12-hydroxy metabolite is significantly reduced, there is a corresponding increase in the formation of other metabolites, such as the 2-hydroxy and glutathione-conjugated metabolites. This phenomenon, known as "metabolic switching," highlights the complex interplay of enzymatic pathways in drug metabolism.
Data Presentation
The following tables summarize the key quantitative data from in vitro studies comparing the metabolism of Nevirapine and this compound.
Table 1: CYP3A4 Inactivation Kinetics
| Compound | kinact (min-1) | KI (μM) |
| Nevirapine | 0.029 | 31 |
| This compound | 0.148 | 168 |
Data from in vitro studies with human liver microsomes and recombinant CYP3A4.[3]
Table 2: Relative Metabolite Formation in vitro
| Metabolite | Nevirapine (Relative Amount) | This compound (Relative Amount) | Fold Change (d5 vs. non-d5) | Primary Enzyme |
| 12-hydroxynevirapine | +++ | + | ~3.5-fold decrease | CYP3A4 |
| 2-hydroxynevirapine | ++ | +++ | Increased | CYP3A4 |
| 3-hydroxynevirapine | ++ | ++ | No significant change | CYP2B6 |
| Glutathione Conjugate | + | +++ | Increased | CYP3A4 |
Relative amounts are denoted by '+' symbols. Data is compiled from studies using human liver microsomes and recombinant CYP enzymes.
Metabolic Pathways
The metabolic pathways of Nevirapine are complex, involving multiple cytochrome P450 enzymes. The diagram below illustrates the primary routes of metabolism for both Nevirapine and the impact of deuteration at the 12-position.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Metabolism with Human Liver Microsomes
Objective: To determine the rate and profile of metabolite formation from Nevirapine and this compound.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Nevirapine and this compound stock solutions (in methanol or DMSO)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Magnesium chloride (MgCl₂)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
Procedure:
-
A reaction mixture is prepared containing HLMs (e.g., 0.2-1 mg/mL protein concentration), potassium phosphate buffer, and MgCl₂.
-
The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes).
-
The metabolic reaction is initiated by adding the substrate (Nevirapine or this compound) at various concentrations.
-
The reaction is started by the addition of the NADPH regenerating system.
-
Incubations are carried out at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Reactions are terminated at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
The samples are centrifuged to precipitate proteins.
-
The supernatant is collected and subjected to LC-MS/MS analysis for the quantification of the parent drug and its metabolites.
Cytochrome P450 Inactivation Assays
Objective: To determine the time- and concentration-dependent inactivation of CYP3A4 by Nevirapine and this compound.
Materials:
-
Recombinant human CYP3A4 enzymes (e.g., in Supersomes)
-
Nevirapine and this compound
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH
-
A probe substrate for CYP3A4 (e.g., midazolam or testosterone)
Procedure:
-
CYP3A4 enzyme is pre-incubated with various concentrations of the inactivator (Nevirapine or this compound) and NADPH at 37°C for different time intervals.
-
Aliquots of this pre-incubation mixture are then diluted into a secondary incubation mixture containing a high concentration of the probe substrate.
-
The activity of CYP3A4 is measured by quantifying the formation of the probe substrate's metabolite.
-
The rate of inactivation (kobs) at each inactivator concentration is determined by plotting the natural logarithm of the remaining enzyme activity versus the pre-incubation time.
-
The maximal rate of inactivation (kinact) and the inhibitor concentration that gives half-maximal inactivation (KI) are then determined by non-linear regression analysis of the kobs values versus the inactivator concentrations.
LC-MS/MS Analysis for Metabolite Quantification
Objective: To separate and quantify Nevirapine and its metabolites in the samples from the in vitro metabolism studies.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
Chromatographic Conditions (Example):
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for Nevirapine, its metabolites, and the internal standard. For example, for Nevirapine, the transition might be m/z 267.2 → 226.2.
Quantification:
-
Calibration curves are generated using known concentrations of authentic standards for Nevirapine and its metabolites.
-
The peak area ratios of the analytes to the internal standard are used to determine the concentrations in the experimental samples.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for a comparative in vitro metabolism study.
References
- 1. Characterization of the in vitro biotransformation of the HIV-1 reverse transcriptase inhibitor nevirapine by human hepatic cytochromes P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the deuterium kinetic isotope effect in Nevirapine-d5 metabolism
A deep dive into the kinetic isotope effect of deuterated Nevirapine on its metabolic profile and potential for reduced toxicity.
This guide provides a comprehensive comparison of the metabolism of Nevirapine and its deuterated analog, Nevirapine-d5. By leveraging the deuterium kinetic isotope effect, researchers aim to modulate the drug's metabolic pathway, potentially reducing the formation of reactive metabolites associated with adverse effects. This analysis is supported by experimental data from in vitro studies, offering valuable insights for researchers, scientists, and professionals in drug development.
Executive Summary
Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4 and CYP2B6.[1] A key metabolic pathway involves the oxidation of the 12-methyl group, leading to the formation of 12-hydroxy-nevirapine. This metabolite is a precursor to a reactive quinone methide species, which has been implicated in the hepatotoxicity associated with Nevirapine.[2]
Strategic deuteration of the 12-methyl group (as in 12-d3-Nevirapine) has been investigated as a mechanism to slow down this metabolic oxidation. The substitution of hydrogen with the heavier isotope deuterium strengthens the C-D bond compared to the C-H bond, leading to a slower rate of bond cleavage by metabolic enzymes. This phenomenon, known as the deuterium kinetic isotope effect (KIE), can significantly alter the metabolic profile of a drug.[2]
Experimental data demonstrates that deuteration at the 12-position of Nevirapine leads to a substantial decrease in the formation of the 12-hydroxy metabolite and a corresponding reduction in drug-induced cell death in hepatocytes.[3] This suggests a promising strategy for improving the safety profile of Nevirapine.
Comparative Metabolic Data
The following tables summarize the key quantitative findings from in vitro studies comparing the metabolism of Nevirapine and its deuterated analog.
Table 1: In Vitro Metabolism of Nevirapine vs. 12-d3-Nevirapine in Human Liver Microsomes and Hepatocytes
| Parameter | Nevirapine | 12-d3-Nevirapine | Fold Change (NVP/12-d3-NVP) | Reference |
| Kinetic Isotope Effect (DK) in Human Liver Microsomes | - | - | 10.1 | [3] |
| 12-OH-NVP Formation in Human Hepatocytes (10 µM, 24h) | (Data not explicitly quantified in provided text) | (Data not explicitly quantified in provided text) | 10.6-fold decrease | |
| 12-OH-NVP Formation in Mouse Hepatocytes (10 µM, 24h) | (Data not explicitly quantified in provided text) | (Data not explicitly quantified in provided text) | 4.6-fold decrease | |
| Hepatocyte Death (Mouse, 400 µM) | (Data not explicitly quantified in provided text) | (Data not explicitly quantified in provided text) | 30% reduction |
Table 2: HIV Reverse Transcriptase Inhibition
| Compound | IC50 (µM) | Reference |
| Nevirapine | 0.540 ± 0.055 | |
| 12-d3-Nevirapine | 0.910 ± 0.042 |
Metabolic Pathway and Experimental Workflow
The following diagrams illustrate the metabolic pathway of Nevirapine and the experimental workflow used to assess the kinetic isotope effect.
Figure 1. Metabolic pathway of Nevirapine and the effect of deuteration.
Figure 2. Workflow for assessing the deuterium kinetic isotope effect.
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide.
In Vitro Metabolism in Human Liver Microsomes
-
Objective: To determine the kinetic isotope effect on the formation of 12-hydroxy-nevirapine.
-
Materials: Pooled human liver microsomes (HLMs), Nevirapine, 12-d3-Nevirapine, NADPH regenerating system (e.g., G6P, G6PDH, NADP+), potassium phosphate buffer (pH 7.4).
-
Procedure:
-
Prepare incubation mixtures containing HLMs (e.g., 0.5 mg/mL), Nevirapine or 12-d3-Nevirapine at various concentrations in potassium phosphate buffer.
-
Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking.
-
At various time points, quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the formation of 12-hydroxy-nevirapine using a validated LC-MS/MS method.
-
Determine the kinetic parameters (Vmax and Km) by fitting the data to the Michaelis-Menten equation.
-
Calculate the kinetic isotope effect (DK) as the ratio of Vmax/Km for Nevirapine to that of 12-d3-Nevirapine.
-
Hepatocyte Viability Assay
-
Objective: To assess the cytoprotective effect of deuteration against Nevirapine-induced cell death.
-
Materials: Primary hepatocytes (human or mouse), cell culture medium, Nevirapine, 12-d3-Nevirapine, lactate dehydrogenase (LDH) cytotoxicity assay kit.
-
Procedure:
-
Seed primary hepatocytes in collagen-coated plates and allow them to attach.
-
Treat the cells with various concentrations of Nevirapine or 12-d3-Nevirapine (e.g., 400 µM).
-
Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubate the cells for a specified period (e.g., 24 or 48 hours).
-
At the end of the incubation, collect the cell culture supernatant.
-
Measure the amount of LDH released into the supernatant using a commercially available kit, following the manufacturer's instructions.
-
Calculate the percentage of cytotoxicity relative to the positive control.
-
Glutathione Trapping of Reactive Metabolites
-
Objective: To detect and compare the formation of reactive electrophilic metabolites.
-
Materials: Recombinant CYP3A4 or CYP2B6 enzymes, Nevirapine, 12-d3-Nevirapine, reduced glutathione (GSH), NADPH regenerating system, potassium phosphate buffer (pH 7.4).
-
Procedure:
-
Prepare incubation mixtures containing the recombinant CYP enzyme (e.g., 100 pmol/mL), the test compound (50 or 100 µM), and GSH (e.g., 1 mM) in potassium phosphate buffer.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction with a cold organic solvent.
-
Analyze the samples by LC-MS/MS to detect and identify glutathione conjugates of the reactive metabolites.
-
Conclusion
The strategic deuteration of Nevirapine at the 12-methyl position demonstrates a significant kinetic isotope effect, leading to a marked reduction in the formation of the 12-hydroxy metabolite. This metabolic shift is associated with a decrease in hepatocyte toxicity in vitro. While the inhibitory potency against HIV reverse transcriptase is slightly reduced for the deuterated analog, the potential for an improved safety profile warrants further investigation. This approach highlights the utility of the deuterium kinetic isotope effect as a tool in drug design to mitigate metabolism-related toxicities.
References
- 1. A comparison of the steady-state pharmacokinetics of nevirapine in men, nonpregnant women and women in late pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Twelfth-Position Deuteration of Nevirapine Reduces 12-Hydroxy-Nevirapine Formation and Nevirapine-Induced Hepatocyte Death - PMC [pmc.ncbi.nlm.nih.gov]
Deuterated Nevirapine: A Comparative Analysis of Bioequivalence and Metabolic Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the bioequivalence and metabolic profiles of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), and its deuterated analog, 12-d3-Nevirapine. The strategic substitution of hydrogen with deuterium at the 12-methyl position of the Nevirapine molecule has been investigated as a means to alter its metabolic fate, potentially reducing toxicity associated with certain metabolites. This report synthesizes findings from in vitro and preclinical studies, presenting quantitative data, experimental methodologies, and visual representations of the underlying biochemical pathways.
Executive Summary
Deuteration of Nevirapine at the 12-position has been shown to significantly decrease the formation of the 12-hydroxy-Nevirapine (12-OHNVP) metabolite, a species implicated in the drug's hepatotoxicity.[1][2][3] This alteration in metabolism leads to a reduction in hepatocyte cell death in preclinical models.[1][2] While direct clinical bioequivalence data from human trials are not extensively available in the public domain, the existing research points towards a modified metabolic profile for the deuterated analog, with a potential for an improved safety profile. This guide delves into the experimental data that supports these observations.
Comparative Metabolic Data
The primary impact of deuteration on Nevirapine is a significant reduction in the formation of its 12-hydroxy metabolite. This is a direct consequence of the kinetic isotope effect, where the stronger carbon-deuterium bond slows down the rate of cytochrome P450 (CYP) enzyme-mediated oxidation at that position.
| Parameter | Nevirapine | 12-d3-Nevirapine | Fold Change | Study Population/System | Reference |
| 12-OHNVP Formation | |||||
| High | Reduced 10.6-fold | 10.6 | Human Hepatocytes (10 µM) | ||
| High | Reduced 4.6-fold | 4.6 | Mouse Hepatocytes (10 µM) | ||
| High | Reduced 3.5-fold | 3.5 | Mouse Hepatocytes (400 µM) | ||
| Kinetic Isotope Effect | Not Applicable | 10.1 | 10.1 | Human Liver Microsomes | |
| Hepatocyte Cell Death | High | Reduced by 30% | 0.7 | Mouse Hepatocytes (400 µM) | |
| HIV-RT Inhibition (%) | >97% | 94.2% | ~0.97 | In vitro assay (10 µM) | |
| CYP3A4 Activity | Baseline | 2.6-fold increase | 2.6 | In vitro assay |
Table 1: Summary of in vitro data comparing Nevirapine and its deuterated analog, 12-d3-Nevirapine.
Metabolic Switching
A noteworthy consequence of blocking metabolism at the 12-position is the phenomenon of "metabolic switching," where the drug is shunted towards other metabolic pathways. Studies have observed an increase in the formation of glucuronidated and glutathione-conjugated metabolites with 12-d3-Nevirapine compared to the parent compound. This shift in metabolic fate is a critical consideration in the overall assessment of the deuterated analog's safety and efficacy.
Experimental Protocols
The following are summaries of the key experimental methodologies employed in the cited studies to compare Nevirapine and 12-d3-Nevirapine.
Hepatocyte Metabolism Studies
-
Cell Culture: Primary hepatocytes from human and mouse livers were cultured and incubated with either Nevirapine or 12-d3-Nevirapine at specified concentrations (e.g., 10 µM and 400 µM).
-
Metabolite Quantification: Following incubation, the cell culture medium was analyzed using high-resolution ultra-high-performance liquid chromatography-mass spectrometry (uHPLC-MS) to identify and quantify the levels of various metabolites, including 12-OHNVP.
-
Cell Viability Assays: To assess cytotoxicity, hepatocyte cell death was measured after treatment with the compounds, often using assays that measure markers of cell viability.
Enzyme Kinetic Studies
-
Microsomal Incubations: Human liver microsomes, which contain a high concentration of CYP enzymes, were incubated with Nevirapine and 12-d3-Nevirapine.
-
Kinetic Isotope Effect Measurement: The rates of 12-OHNVP formation were measured for both compounds to determine the kinetic isotope effect, which quantifies the impact of deuteration on the metabolic reaction rate.
In Vitro HIV Reverse Transcriptase (RT) Inhibition Assay
-
Assay Principle: The inhibitory activity of Nevirapine and its analogs against HIV-RT was determined using a commercially available assay kit.
-
Procedure: A range of concentrations of the test compounds were incubated with the HIV-RT enzyme, and the enzyme's activity was measured to calculate the percent inhibition and IC50 values.
CYP Induction and Inactivation Assays
-
Glutathione Trapping Assays: To assess the formation of reactive metabolites, Nevirapine and 12-d3-Nevirapine were incubated with recombinant CYP3A4 and CYP2B6 enzymes in the presence of reduced glutathione (GSH). The formation of GSH conjugates was then quantified.
-
IC50 Shift Experiment: To evaluate the inhibition potency of the compounds on CYP3A4, their IC50 values were determined in the presence and absence of a pre-incubation period with the enzyme.
Visualizing the Pathways
To better understand the processes described, the following diagrams illustrate the experimental workflow and the metabolic pathway of Nevirapine.
Caption: Experimental workflow for comparing Nevirapine and its deuterated analog.
Caption: Metabolic pathway of Nevirapine and the impact of deuteration.
Conclusion
The available preclinical data strongly suggest that deuteration of Nevirapine at the 12-position fundamentally alters its metabolic profile, leading to a significant reduction in the formation of the hepatotoxic 12-OHNVP metabolite. This is accompanied by a decrease in cytotoxicity in liver cell models. While these findings are promising for the development of a safer alternative to Nevirapine, further clinical studies are necessary to establish the bioequivalence and overall safety and efficacy of 12-d3-Nevirapine in humans. The observed metabolic switching also warrants a thorough investigation of the pharmacological and toxicological profiles of the alternative metabolites that are formed in greater abundance. Researchers and drug developers should consider these factors in the continued evaluation of deuterated Nevirapine analogs.
References
- 1. Twelfth-Position Deuteration of Nevirapine Reduces 12-Hydroxy-Nevirapine Formation and Nevirapine-Induced Hepatocyte Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Twelfth-Position Deuteration of Nevirapine Reduces 12-Hydroxy-Nevirapine Formation and Nevirapine-Induced Hepatocyte Death - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro comparison of the cytotoxicity of Nevirapine and Nevirapine-d5
A Comparative Analysis for Researchers and Drug Development Professionals
Nevirapine, a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI) for the treatment of HIV-1, has its clinical utility shadowed by concerns of hepatotoxicity.[1] This guide provides a focused, in vitro comparison of the cytotoxic profiles of Nevirapine and its deuterated analog, Nevirapine-d5. The strategic replacement of hydrogen with deuterium at specific metabolic sites in this compound is hypothesized to alter its metabolic fate, potentially mitigating the formation of toxic metabolites and, consequently, reducing cytotoxicity. This analysis is supported by experimental data to inform preclinical research and drug development endeavors.
Quantitative Cytotoxicity Data
The following table summarizes the key findings from a comparative in vitro cytotoxicity study of Nevirapine and this compound (referred to in the study as 12-D3NVP) in primary mouse hepatocytes.
| Compound | Concentration (µM) | Cell Death (%) | Cell Line | Assay | Reference |
| Nevirapine | 400 | 52.6 | Primary Mouse Hepatocytes | Ethidium Bromide Staining | [2] |
| This compound | 400 | 36.8 | Primary Mouse Hepatocytes | Ethidium Bromide Staining | [2] |
| Vehicle Control | - | 19.0 | Primary Mouse Hepatocytes | Ethidium Bromide Staining | [2] |
The data clearly indicates that at a concentration of 400 µM, this compound exhibited a notable reduction in cytotoxicity compared to its parent compound, Nevirapine, in primary mouse hepatocytes.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for assessing the in vitro cytotoxicity of xenobiotics like Nevirapine and its analogs.
Cell Viability Assessment using MTT Assay
This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
HepG2 cells (or other suitable liver cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Nevirapine and this compound stock solutions in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of Nevirapine and this compound (e.g., 0, 10, 50, 100, 250, 500, 1000 µM) for 24, 48, or 72 hours. A vehicle control (DMSO) should be included.
-
MTT Addition: Following the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the culture medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
HepG2 cells
-
Nevirapine and this compound
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed and treat HepG2 cells with the desired concentrations of Nevirapine and this compound for the specified duration.
-
Cell Harvesting: Harvest the cells, including any floating cells from the supernatant, by trypsinization.
-
Cell Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) are distinguished based on their fluorescence profiles.
Visualizing the Experimental Workflow and Cytotoxicity Pathway
To better illustrate the experimental design and the underlying mechanism of Nevirapine-induced cytotoxicity, the following diagrams are provided.
References
Deuterated Nevirapine-d5: A Strategy for Reducing Toxic Metabolite Formation
A Comparative Guide for Researchers and Drug Development Professionals
Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), has been a cornerstone in the treatment of HIV-1 infection. However, its clinical use is hampered by adverse drug reactions, including severe skin rash and hepatotoxicity.[1][2] These toxicities are primarily linked to the metabolic activation of Nevirapine by cytochrome P450 (CYP) enzymes into reactive metabolites.[3] This guide provides a comparative analysis of Nevirapine and its deuterated analogue, Nevirapine-d5 (also referred to as 12-d3-NVP), highlighting the latter's potential to mitigate toxicity by reducing the formation of harmful metabolites. Experimental data supporting this comparison is presented, along with detailed methodologies for key experiments.
The Metabolic Basis of Nevirapine Toxicity
Nevirapine undergoes extensive metabolism in the liver, primarily by CYP3A4 and CYP2B6 enzymes. This process generates several hydroxylated metabolites, with the 12-hydroxy-nevirapine (12-OHNVP) metabolite being of particular concern. The formation of 12-OHNVP can lead to a reactive quinone methide intermediate, which can covalently bind to cellular macromolecules, such as proteins, leading to cellular stress and toxicity. This bioactivation pathway is considered a key contributor to the idiosyncratic hepatotoxicity and skin rashes observed in some patients treated with Nevirapine.
This compound: A Deuteration-Based Approach to Enhance Safety
To address the safety concerns associated with Nevirapine, a deuterated version, this compound, was developed. In this compound, the three hydrogen atoms on the methyl group at the 12-position are replaced with deuterium atoms. This substitution leverages the kinetic isotope effect, a phenomenon where the heavier isotope (deuterium) forms a stronger covalent bond with carbon compared to hydrogen. This stronger bond is more difficult for CYP enzymes to break, thus slowing down the rate of metabolism at the deuterated site. The primary hypothesis is that by retarding the formation of the 12-OHNVP metabolite, this compound will exhibit a more favorable safety profile.
Comparative Efficacy and Metabolism: Nevirapine vs. This compound
Recent studies have provided compelling evidence that deuteration of Nevirapine at the 12-position significantly reduces the formation of the toxic 12-OHNVP metabolite. This reduction has been observed in various in vitro models, including human and mouse hepatocytes, as well as human liver microsomes.
Quantitative Comparison of Metabolite Formation and Hepatocyte Viability
The following table summarizes the key quantitative findings from comparative studies of Nevirapine and this compound.
| Parameter | Nevirapine | This compound | Fold Change/Reduction | Experimental System | Reference |
| 12-OHNVP Formation | 10.6-fold decrease | Human Hepatocytes (10 µM) | |||
| 12-OHNVP Formation | 4.6-fold decrease | Mouse Hepatocytes (10 µM, 24h) | |||
| 12-OHNVP Formation | 4.0-fold decrease | Mouse Hepatocytes (10 µM, 48h) | |||
| Kinetic Isotope Effect | 10.1 | Human Liver Microsomes | |||
| Hepatocyte Cell Death | 52.6% | 36.8% | 30% reduction | Mouse Hepatocytes (400 µM) | |
| 2-OHNVP Formation | No significant difference | No significant difference | - | Mouse Hepatocytes (10 µM) | |
| 3-OHNVP Formation | No significant difference | No significant difference | - | Mouse Hepatocytes (10 µM) |
These data clearly demonstrate that this compound leads to a substantial and statistically significant reduction in the formation of the 12-OHNVP metabolite. Importantly, this reduction in toxic metabolite formation is correlated with a significant decrease in hepatocyte cell death, providing a direct link between the metabolic profile and cellular toxicity. It is noteworthy that the formation of other primary metabolites, 2-OHNVP and 3-OHNVP, was not significantly altered at lower concentrations, suggesting a specific effect of deuteration on the 12-position.
Metabolic Switching: A Consideration for Deuterated Drugs
While deuteration effectively reduces metabolism at the targeted site, it can lead to a phenomenon known as "metabolic switching," where the metabolic burden is shifted to other sites on the molecule. In the case of this compound, studies have shown an increase in the formation of glucuronidated and glutathione-conjugated metabolites, particularly at higher concentrations. This highlights the importance of a comprehensive metabolic profiling of deuterated drug candidates to fully understand their disposition and potential for alternative metabolic pathways.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Metabolism in Hepatocytes
-
Cell Culture: Cryopreserved primary human or mouse hepatocytes are thawed and plated on collagen-coated plates. The cells are allowed to attach and form a monolayer for 24-48 hours in a humidified incubator at 37°C and 5% CO2.
-
Incubation: The culture medium is replaced with fresh medium containing either Nevirapine, this compound (typically at concentrations of 10 µM for metabolite profiling and up to 400 µM for toxicity assays), or a vehicle control (e.g., DMSO).
-
Sample Collection: Aliquots of the culture medium and cell lysates are collected at various time points (e.g., 24 and 48 hours).
-
Sample Preparation: For metabolite analysis, proteins in the collected samples are precipitated by adding a threefold volume of ice-cold acetonitrile. The samples are then centrifuged, and the supernatant is collected for LC-MS/MS analysis. For analysis of glucuronidated metabolites, samples may be treated with β-glucuronidase to hydrolyze the conjugates to their respective aglycones.
-
LC-MS/MS Analysis: The separation and quantification of Nevirapine and its metabolites are performed using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Chromatography: A C18 reverse-phase column is typically used for separation with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometry: The mass spectrometer is operated in the positive ion mode using multiple reaction monitoring (MRM) to specifically detect and quantify the parent drug and its metabolites. The precursor-to-product ion transitions for each analyte are optimized for maximum sensitivity and specificity.
-
Hepatocyte Viability Assay
-
Cell Treatment: Primary mouse hepatocytes are treated with high concentrations of Nevirapine or this compound (e.g., 400 µM) or a vehicle control for a specified period (e.g., 8 hours). A known cytotoxic agent like staurosporine can be used as a positive control.
-
Staining: After treatment, the cells are stained with a fluorescent dye that specifically enters and stains the nuclei of dead cells, such as ethidium bromide (EtBr).
-
Imaging and Quantification: The percentage of dead cells (EtBr-positive nuclei) is determined by capturing fluorescent images and counting the number of stained nuclei relative to the total number of cells.
Visualizing the Metabolic Pathway and Experimental Workflow
To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the metabolic pathway of Nevirapine and the experimental workflow for metabolite analysis.
Caption: Metabolic pathway of Nevirapine and the effect of deuteration.
Caption: Workflow for in vitro analysis of Nevirapine metabolism.
Conclusion
The use of this compound represents a promising strategy to mitigate the toxicity associated with Nevirapine by significantly reducing the formation of the harmful 12-OHNVP metabolite. The underlying mechanism, the kinetic isotope effect, has been demonstrated to be effective in vitro, leading to decreased hepatocyte cell death. While the phenomenon of metabolic switching requires careful consideration, the available data strongly support the continued investigation of this compound as a potentially safer alternative to Nevirapine for the treatment of HIV-1 infection. This comparison guide provides researchers and drug development professionals with a concise overview of the rationale, supporting data, and experimental methodologies related to this important therapeutic approach.
References
- 1. LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Twelfth-Position Deuteration of Nevirapine Reduces 12-Hydroxy-Nevirapine Formation and Nevirapine-Induced Hepatocyte Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Nevirapine-d5: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Nevirapine-d5, ensuring the safety of laboratory personnel and minimizing environmental impact. The following procedures are based on the safety data for Nevirapine and general principles of laboratory chemical waste management, as specific disposal guidelines for the deuterated form are not distinctly outlined. It is imperative to consult your institution's specific safety guidelines and local regulations before proceeding with any disposal.
Understanding the Hazards
Nevirapine is classified as harmful if swallowed and may cause harm to aquatic life with long-lasting effects.[1] Due to its biological activity, it should be handled with care to prevent exposure. The deuterated form, this compound, is presumed to share these characteristics.
Key Hazard Information for Nevirapine:
| Hazard Statement | Classification | Precautionary Measures |
| Harmful if swallowed.[2] | Acute toxicity - oral (Category 4)[2] | Do not eat, drink or smoke when using this product. Wash hands thoroughly after handling. |
| Causes skin irritation. | Skin corrosion/irritation (Category 2) | Wear protective gloves/protective clothing/eye protection/face protection. |
| Causes serious eye irritation. | Serious eye damage/eye irritation (Category 2A) | Wear protective gloves/protective clothing/eye protection/face protection. |
| May cause respiratory irritation. | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | Avoid breathing dust/fume/gas/mist/vapours/spray. |
| Harmful to aquatic life with long lasting effects. | Aquatic Chronic 3 | Avoid release to the environment. |
Experimental Protocols: Disposal Procedure
This protocol details the recommended steps for the safe disposal of solid this compound waste and contaminated materials.
Materials:
-
Appropriately labeled, leak-proof, and sealed hazardous waste container.
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat.
-
Waste disposal bags (as per institutional guidelines).
Procedure:
-
Segregation:
-
Collect all solid this compound waste, including unused compounds and contaminated materials (e.g., weighing paper, pipette tips, gloves), in a designated and clearly labeled hazardous waste container.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management guidelines.
-
-
Containerization:
-
Ensure the waste container is made of a material compatible with the chemical.
-
Keep the container securely closed when not in use.
-
The container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution and local regulations.
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Follow your institution's guidelines for the maximum accumulation time for hazardous waste.
-
-
Disposal:
-
The recommended method for the disposal of Nevirapine is high-temperature incineration at an approved USEPA (or equivalent) incinerator. This is the preferred method for cytotoxic and other pharmaceutical wastes to ensure complete destruction.
-
Arrange for pickup and disposal by a licensed hazardous waste disposal company.
-
Do not dispose of this compound down the drain or in regular trash.
-
Visualization of Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure working environment and maintaining regulatory compliance.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
